molecular formula C20H22F2N2O3S B12407553 KL140061A-d4

KL140061A-d4

カタログ番号: B12407553
分子量: 412.5 g/mol
InChIキー: OSDYAQWRTJJSON-LWERDXOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KL140061A-d4 is a useful research compound. Its molecular formula is C20H22F2N2O3S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C20H22F2N2O3S

分子量

412.5 g/mol

IUPAC名

(2R,3S,5R)-2-(2,5-difluorophenyl)-5-(1,1,3,3-tetradeuterio-5-methylsulfonylisoindol-2-yl)oxan-3-amine

InChI

InChI=1S/C20H22F2N2O3S/c1-28(25,26)16-4-2-12-9-24(10-13(12)6-16)15-8-19(23)20(27-11-15)17-7-14(21)3-5-18(17)22/h2-7,15,19-20H,8-11,23H2,1H3/t15-,19+,20-/m1/s1/i9D2,10D2

InChIキー

OSDYAQWRTJJSON-LWERDXOBSA-N

異性体SMILES

[2H]C1(C2=C(C=C(C=C2)S(=O)(=O)C)C(N1[C@@H]3C[C@@H]([C@H](OC3)C4=C(C=CC(=C4)F)F)N)([2H])[2H])[2H]

正規SMILES

CS(=O)(=O)C1=CC2=C(CN(C2)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N)C=C1

製品の起源

United States

Foundational & Exploratory

Unraveling KL140061A-d4: A Technical Guide to a Novel Anti-HIV Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the identity, primary function, and mechanism of action of the research compound initially identified as KL140061A-d4. Our investigation reveals this compound to be a deuterated form of KP-1461, a prodrug for the novel anti-HIV agent KP-1212. The primary function of KP-1212 in research is to act as a viral mutagen, a groundbreaking approach to antiretroviral therapy that aims to induce "lethal mutagenesis" in HIV.

Core Compound Identification and Function

Initial inquiries into "this compound" did not yield direct results. However, analysis of the nomenclature, particularly the "-d4" suffix, suggested a deuterated form of a parent compound. Subsequent research identified the parent compound as KP-1461 .

KP-1461 is a prodrug that, once administered, metabolizes into its active form, KP-1212 (also known as 5,6-dihydro-5-aza-2'-deoxycytidine). Unlike conventional antiretroviral drugs that inhibit viral replication, KP-1212 is designed to be incorporated into the replicating HIV genome by the viral reverse transcriptase. Its unique chemical structure causes it to be a poor substrate for human DNA polymerases, thereby minimizing effects on the host's DNA[1].

The primary research function of KP-1212 is to serve as a viral decay accelerator . It achieves this by increasing the natural mutation rate of HIV beyond a sustainable threshold, leading to a cascade of non-viable viral progeny and eventual collapse of the viral population[2].

Mechanism of Action: Lethal Mutagenesis via Tautomerism

The mutagenic properties of KP-1212 stem from its ability to exist in multiple tautomeric forms. Tautomers are structural isomers of chemical compounds that readily interconvert. In the case of KP-1212, its nucleobase can exist in different forms, allowing it to ambiguously base-pair with both guanine (G) and adenine (A) during reverse transcription.

This tautomeric flexibility leads to the incorporation of incorrect nucleotides into the newly synthesized viral DNA. Specifically, KP-1212 primarily induces G-to-A and A-to-G transition mutations[3]. The accumulation of these mutations across the viral genome with each replication cycle eventually leads to an "error catastrophe," rendering the virus non-infectious[4].

The following diagram illustrates the proposed mechanism of action:

Lethal_Mutagenesis_of_HIV_by_KP-1212 cluster_0 Host Cell cluster_1 HIV Replication Cycle KP1461 KP-1461 (Prodrug) (this compound) KP1212 KP-1212 (Active Drug) KP1461->KP1212 Metabolism KP1212_TP KP-1212 Triphosphate KP1212->KP1212_TP Cellular Phosphorylation Viral_DNA Viral DNA Synthesis KP1212_TP->Viral_DNA Incorporation by RT HIV_RNA HIV Genomic RNA HIV_RNA->Viral_DNA Template RT Reverse Transcriptase RT->Viral_DNA Catalysis Mutated_DNA Mutated Proviral DNA Viral_DNA->Mutated_DNA Introduction of G-to-A & A-to-G Mutations NonViable_Virions Non-Viable Virions Mutated_DNA->NonViable_Virions Transcription & Translation

Figure 1: Mechanism of Action of KP-1461/KP-1212.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from preclinical and clinical studies of KP-1461 and KP-1212.

Table 1: In Vitro Anti-HIV Activity of KP-1212
ParameterValueCell LineHIV StrainReference
EC5010 nmol·L-1--[5]

EC50 (50% effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect in vitro.

Table 2: Pharmacokinetic Parameters of KP-1461 and KP-1212 in Humans (Phase I/II Trials)
ParameterKP-1461KP-1212Study PopulationReference
Half-life (t1/2)1.5 h-HIV-infected[2]
Trough Concentration (Cmin)89 - 134 ng/mL34 - 55 ng/mLHIV-infected[2][6]

Pharmacokinetic parameters were determined following administration of KP-1461.

Table 3: Mutation Frequency in HIV-1 Genome from Clinical Trial Participants
Mutation TypeObservationp-valueTreatment DurationReference
Private MutationsIncreased vs. controls0.03856 days[3][4]
Private MutationsIncreased vs. controls0.002124 days[3][4]
A-to-G and G-to-AExcess observed0.01-[3]
T-to-C and C-to-TLesser excess observed0.09-[3]

Data from a Phase II clinical trial of KP-1461 in HIV-1 infected individuals.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of KP-1461 and KP-1212.

Protocol 1: In Vitro Anti-HIV Activity Assay (General)

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound.

  • Cell Culture: C8166 cells, a human T-cell line, are cultured in an appropriate medium.

  • Virus Infection: Cells are infected with a known multiplicity of infection (M.O.I.) of an HIV-1 laboratory strain.

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., KP-1212) or a vehicle control (DMSO).

  • Incubation: The treated and infected cells are incubated for a set period, typically 72 hours.

  • Assessment of Cytopathic Effect (CPE): The extent of virus-induced cell death (CPE) is observed and quantified using light microscopy.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits the viral CPE by 50%.

Protocol 2: Clinical Trial Protocol for KP-1461 (Phase I/II Overview)

This provides a general workflow for the initial clinical evaluation of KP-1461.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Informed Consent Screening->Enrollment Baseline Baseline Assessment (Viral Load, CD4 Count, Genotype) Enrollment->Baseline Randomization Randomization (KP-1461 vs. Placebo) Baseline->Randomization Treatment Treatment Period (e.g., 14-124 days) Randomization->Treatment Monitoring Regular Monitoring (Safety, Tolerability, Adherence) Treatment->Monitoring PK_Sampling Pharmacokinetic Sampling (Blood Draws) Treatment->PK_Sampling Viral_Sequencing Viral RNA Sequencing Treatment->Viral_Sequencing EndOfTreatment End of Treatment Assessment Treatment->EndOfTreatment FollowUp Follow-up Period EndOfTreatment->FollowUp DataAnalysis Data Analysis (Safety, PK, Mutation Frequency) FollowUp->DataAnalysis

Figure 2: Generalized Clinical Trial Workflow for KP-1461.

Phase I Studies (e.g., NCT00129194): These studies were typically double-blind, placebo-controlled, and involved single or escalating doses in both non-HIV-infected and highly antiretroviral-experienced HIV-infected adults. The primary objectives were to assess safety and tolerability, with secondary objectives including pharmacokinetic analysis[7][8].

Phase IIa "Mechanism Validation" Study (e.g., NCT00504452): This was an open-label, single-arm, multicenter study to evaluate the safety, tolerability, and efficacy of KP-1461 as monotherapy in antiretroviral-experienced, HIV-1-infected subjects over a longer duration (e.g., 124 days). The primary endpoint was safety and tolerability, while secondary endpoints included virologic and immunologic efficacy.

Protocol 3: Determination of Tautomeric Forms by 2D IR Spectroscopy (Conceptual)
  • Sample Preparation: A solution of KP-1212 is prepared in a suitable solvent, often D2O to minimize interference from water's vibrational modes.

  • Spectroscopic Measurement: Two-dimensional infrared (2D IR) spectroscopy is employed. This technique uses a series of ultrashort infrared laser pulses to excite the molecules and measure the vibrational couplings between different chemical bonds.

  • Data Analysis: The resulting 2D IR spectrum shows cross-peaks that indicate which vibrational modes are coupled. The patterns of these cross-peaks are unique to specific tautomeric forms.

  • Interpretation: By analyzing the cross-peak patterns, researchers can identify and quantify the different tautomers of KP-1212 present in the solution under physiological conditions. This method provides direct evidence for the existence of the multiple tautomers responsible for its mutagenic activity.

Conclusion

This compound is a deuterated analog of KP-1461, a prodrug for the innovative anti-HIV agent KP-1212. The primary function of KP-1212 in research is to induce lethal mutagenesis in HIV by leveraging its unique tautomeric properties to introduce errors during reverse transcription. While clinical trials have demonstrated the safety of KP-1461 and validated its mechanism of action by showing an altered mutation spectrum in HIV from treated individuals, they did not show a reduction in viral load in the short term. Further research and development of this novel therapeutic approach are warranted to explore its full potential in the long-term management of HIV infection.

References

A Technical Guide to the Mechanism and Application of Deuterated Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the foundational principles and practical applications of deuterated internal standards in quantitative mass spectrometry. While specific data for a compound designated "KL140061A-d4" is not publicly available, this guide will elucidate the core mechanism of action using the well-established principles of isotope dilution mass spectrometry, applicable to any deuterated internal standard.

The Foundational Principle: Isotope Dilution

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), achieving precision and accuracy is paramount.[1] Variability can arise from multiple stages of the analytical process, including sample extraction, matrix effects, injection volume inconsistencies, and fluctuations in ionization efficiency.[1] A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This mass modification allows the mass spectrometer to differentiate between the analyte and the standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical workflow.[1]

The core of its mechanism of action lies in the principle of isotope dilution. A known quantity of the deuterated internal standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process. The ratio of the analyte's signal to the internal standard's signal is then measured. Because both the analyte and the internal standard are subject to the same sources of error, the ratio of their signals remains constant, even if the absolute signals fluctuate. This effectively normalizes the data, correcting for procedural inconsistencies and leading to highly reliable and reproducible quantitative results.[1]

Key Advantages of Deuterated Internal Standards

The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry for several key reasons:

  • Co-elution with the Analyte: Since the deuterated standard has nearly identical chemical properties to the analyte, it will co-elute during chromatographic separation.[2] This is crucial for correcting matrix effects, where other molecules in the sample can suppress or enhance the ionization of the analyte.

  • Similar Extraction Recovery: The deuterated standard will have the same extraction efficiency from the biological matrix as the analyte.[2]

  • Correction for Ionization Variability: Both the analyte and the internal standard will experience similar ionization suppression or enhancement in the mass spectrometer's ion source.[2][3]

  • Improved Precision and Accuracy: By compensating for various sources of error, deuterated internal standards significantly enhance the precision and accuracy of the analytical method.[3]

Experimental Workflow and Protocols

The following represents a generalized experimental protocol for the use of a deuterated internal standard in a typical pharmacokinetic study.

Materials and Reagents
Component Specification Purpose
Analyte Certified Reference MaterialThe compound to be quantified.
Deuterated Internal Standard e.g., Analyte-d4For normalization.
Biological Matrix e.g., Human Plasma (K2EDTA)The sample medium.
Protein Precipitation Reagent e.g., Acetonitrile with 0.1% Formic AcidTo remove proteins from the sample.
Mobile Phase A e.g., Water with 0.1% Formic AcidFor liquid chromatography.
Mobile Phase B e.g., Acetonitrile with 0.1% Formic AcidFor liquid chromatography.
LC Column e.g., C18 reverse-phase columnTo separate the analyte.
Sample Preparation Protocol
  • Spiking: To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the deuterated internal standard working solution (e.g., at a concentration of 100 ng/mL).

  • Vortexing: Briefly vortex mix the samples for approximately 10 seconds.

  • Protein Precipitation: Add 300 µL of the protein precipitation reagent (e.g., cold acetonitrile) to each sample.

  • Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Injection: Inject a specified volume (e.g., 5 µL) onto the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Parameter Example Value
LC Column C18, 2.1 x 50 mm, 1.8 µm
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) e.g., m/z 450.3 -> 285.2
MRM Transition (IS) e.g., m/z 454.3 -> 289.2

Data Analysis and Interpretation

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the deuterated internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.

Visualizing the Workflow and Logic

The following diagrams illustrate the core concepts and workflows associated with the use of a deuterated internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification A Biological Sample (Analyte) B Add Known Amount of Deuterated IS A->B C Protein Precipitation B->C D Centrifugation C->D E Collect Supernatant D->E F LC Separation (Co-elution) E->F G Mass Spectrometry Detection F->G H Measure Peak Area Ratio (Analyte/IS) G->H I Calibration Curve H->I J Calculate Analyte Concentration I->J

Workflow for Bioanalysis Using a Deuterated Internal Standard.

G Analyte Analyte Variable Analytical Variability (Extraction, Injection, Ionization) Analyte->Variable IS Deuterated IS IS->Variable Ratio Constant Ratio (Analyte/IS) Variable->Ratio compensates for Result Accurate Quantification Ratio->Result

Logical Relationship of Analyte, IS, and Variability.

References

Basic properties and synthesis of KL140061A-d4.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to KL140061A-d4: Properties and Synthesis For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is the deuterated form of KL140061A, a potent and selective covalent inhibitor of the K-Ras(G12C) mutant protein. The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein, and the G12C mutation is a common driver in various cancers. This document provides a comprehensive overview of the basic properties and a putative synthesis protocol for this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development. The inclusion of deuterium in the molecule is intended to improve its pharmacokinetic profile by leveraging the kinetic isotope effect to slow down metabolism.

Basic Properties of KL140061A and this compound

KL140061A is identified as 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide. The "-d4" designation in this compound indicates the replacement of four hydrogen atoms with deuterium. Based on the chemical structure, this deuteration is likely on the propyl group attached to the tetrahydroquinoline nitrogen.

Table 1: Physicochemical Properties of KL140061A and this compound

PropertyKL140061A (Parent Compound)This compound (Deuterated)Data Source/Reference
IUPAC Name 1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide1-(3,5-difluoro-4-methylphenyl)-N-(2-oxo-1-(propyl-d4)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide (putative)[1]
Molecular Formula C20H22F2N2O3SC20H18D4F2N2O3S[1]
Molecular Weight 424.47 g/mol 428.52 g/mol (approx.)Calculated
Appearance White to off-white solid (presumed)White to off-white solid (presumed)N/A
Solubility DMSO (presumed)DMSO (presumed)N/A
Melting Point Not availableNot availableN/A
Boiling Point Not availableNot availableN/A
pKa Not availableNot availableN/A

Note: Specific experimental data for KL140061A and its deuterated form are not publicly available. The information presented is based on available chemical supplier data and general knowledge of similar compounds.

Biological Activity and Mechanism of Action

KL140061A is a covalent inhibitor that specifically targets the cysteine residue of the K-Ras(G12C) mutant. This mutation results in a constitutively active K-Ras protein, leading to uncontrolled cell proliferation through downstream signaling pathways such as the MAPK and PI3K pathways.

By forming a covalent bond with the mutant cysteine, KL140061A locks the K-Ras(G12C) protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby inhibiting the activation of downstream effector proteins like RAF and PI3K and ultimately blocking the oncogenic signaling cascade.

K-Ras(G12C) Signaling Pathway and Inhibition

The following diagram illustrates the simplified K-Ras signaling pathway and the mechanism of inhibition by a covalent inhibitor like KL140061A.

KRas_Pathway cluster_upstream Upstream Signaling cluster_kras K-Ras Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRas_GDP K-Ras(G12C)-GDP (Inactive) SOS1->KRas_GDP GDP-GTP Exchange KRas_GTP K-Ras(G12C)-GTP (Active) KRas_GTP->KRas_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor KL140061A Inhibitor->KRas_GDP Covalent Inhibition Synthesis_Workflow cluster_frag1 Fragment 1: Deuterated Tetrahydroquinoline Core cluster_frag2 Fragment 2: Sulfonyl Chloride cluster_coupling Final Coupling and Purification A1 6-Nitro-3,4-dihydroquinolin-2(1H)-one A2 N-Alkylation with Propyl-d4-iodide A1->A2 A3 1-(Propyl-d4)-6-nitro-3,4- dihydroquinolin-2(1H)-one A2->A3 A4 Reduction of Nitro Group A3->A4 A5 6-Amino-1-(propyl-d4)-3,4- dihydroquinolin-2(1H)-one A4->A5 C1 Sulfonamide Formation A5->C1 B1 1-(Bromomethyl)-3,5-difluoro-4-methylbenzene B2 Thiolation B1->B2 B3 (3,5-Difluoro-4-methylphenyl)methanethiol B2->B3 B4 Oxidation to Sulfonyl Chloride B3->B4 B5 (3,5-Difluoro-4-methylphenyl)methanesulfonyl chloride B4->B5 B5->C1 C2 Crude this compound C1->C2 C3 Purification (e.g., Chromatography) C2->C3 C4 Pure this compound C3->C4

References

Technical Guide: Understanding and Mitigating Matrix Effects in Bioanalysis with a Case Study of KL140061A and its Deuterated Internal Standard, KL140061A-d4

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Matrix Effects in Bioanalysis

In the realm of drug development, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. However, a significant challenge that can compromise the accuracy and reproducibility of LC-MS/MS assays is the "matrix effect."

The matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to erroneous quantitative results.[2] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and endogenous metabolites.[3][4][5]

This technical guide provides an in-depth overview of matrix effects, with a focus on experimental design for their evaluation and mitigation, using the analysis of a hypothetical compound, KL140061A, and its deuterated internal standard (IS), KL140061A-d4, as a case study.

The Role of Deuterated Internal Standards

A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms are replaced by deuterium.[1] The fundamental principle behind using a deuterated IS is that it has nearly identical physicochemical properties to the analyte of interest.[1] Consequently, during sample preparation, chromatography, and ionization, the deuterated IS should be affected by the matrix in the same manner as the analyte.[1] By calculating the ratio of the analyte response to the IS response, any signal suppression or enhancement caused by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.

However, it is crucial to note that while deuterated internal standards are a powerful tool, they may not always perfectly compensate for matrix effects.[6][7] Differences in retention times between the analyte and the deuterated IS, even if slight, can lead to differential matrix effects, particularly in regions of the chromatogram with steep gradients of interfering substances.[6] Therefore, a thorough evaluation of matrix effects remains a critical component of bioanalytical method validation, in line with regulatory expectations from bodies such as the FDA and EMA.[8][9][10][11]

Experimental Design for Matrix Effect Assessment

The most widely accepted method for quantitatively assessing matrix effects is the post-extraction addition method.[2][12] This approach allows for the direct comparison of the analyte's response in a neat solution versus its response in a biological matrix extract, thereby isolating the impact of the matrix components.

Experimental Workflow

The following diagram illustrates the general workflow for the post-extraction addition experiment to evaluate the matrix effect for KL140061A and this compound.

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Calculation cluster_interpretation Interpretation BlankMatrix Blank Biological Matrix (e.g., Plasma) Extraction Perform Extraction (e.g., Protein Precipitation) BlankMatrix->Extraction Solvent Neat Solution (e.g., Mobile Phase) NeatSpike Spike KL140061A & This compound Solvent->NeatSpike PostSpike Spike KL140061A & This compound Extraction->PostSpike Extracted Matrix LCMS Analyze Samples PostSpike->LCMS Set B NeatSpike->LCMS Set A CalculateMF Calculate Matrix Factor (MF) & IS-Normalized MF LCMS->CalculateMF Result Assess Matrix Effect (Suppression/Enhancement) CalculateMF->Result

Caption: Workflow for Matrix Effect Assessment using the Post-Extraction Addition Method.

Detailed Experimental Protocol

This protocol describes the preparation of sample sets for the evaluation of matrix effects on KL140061A using this compound as the internal standard.

Objective: To quantify the matrix effect on KL140061A at low and high concentrations in human plasma.

Materials:

  • Blank human plasma (at least 6 different lots)

  • KL140061A and this compound reference standards

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Reconstitution solvent (e.g., 50:50 Acetonitrile:Water)

  • Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution):

      • Prepare solutions of KL140061A at a low concentration (LQC) and a high concentration (HQC) in the reconstitution solvent.

      • Add this compound to each solution at the working concentration.

      • These samples represent the response of the analyte and IS in the absence of matrix.

    • Set B (Post-Spike Matrix):

      • Dispense blank human plasma into microcentrifuge tubes.

      • Perform the sample extraction procedure (e.g., add 3 volumes of protein precipitation solvent, vortex, and centrifuge).

      • Transfer the supernatant to a new set of tubes and evaporate to dryness.

      • Reconstitute the dried extract with the LQC and HQC solutions of KL140061A and this compound prepared for Set A.

      • These samples represent the response of the analyte and IS in the presence of extracted matrix components.

    • Set C (Pre-Spike Matrix - for Recovery):

      • Spike blank human plasma with KL140061A at LQC and HQC levels and with this compound at the working concentration.

      • Perform the sample extraction procedure as described for Set B.

      • Reconstitute the dried extract with the reconstitution solvent.

      • This set is used to determine the extraction recovery and is not directly used for matrix factor calculation, but is part of a comprehensive method validation.

  • LC-MS/MS Analysis:

    • Analyze all three sets of samples using the validated LC-MS/MS method.

    • Record the peak areas for both KL140061A and this compound.

Data Presentation and Interpretation

The data obtained from the LC-MS/MS analysis is used to calculate the Matrix Factor (MF) and the Internal Standard-Normalized Matrix Factor (IS-Normalized MF).

Calculation Formulas
  • Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

    • An IS-Normalized MF close to 1 indicates that the deuterated internal standard is effectively compensating for the matrix effect.

Tabulated Quantitative Data

The following tables summarize hypothetical data from the matrix effect experiment for KL140061A.

Table 1: Matrix Effect and IS Compensation for KL140061A in Human Plasma

ConcentrationAnalyte (KL140061A) MFIS (this compound) MFIS-Normalized MF
LQC 0.780.800.98
HQC 0.820.811.01

Table 2: Lot-to-Lot Variability of IS-Normalized Matrix Factor

Plasma LotIS-Normalized MF (LQC)IS-Normalized MF (HQC)
Lot 10.981.01
Lot 21.021.03
Lot 30.950.99
Lot 41.051.04
Lot 50.971.00
Lot 60.991.02
Mean 0.99 1.02
%CV 3.5% 1.8%

Interpretation of Results:

  • The Matrix Factor (MF) for both the analyte and the IS is less than 1, indicating the presence of ion suppression.

  • The IS-Normalized MF is close to 1 for both LQC and HQC, and the coefficient of variation (%CV) across different plasma lots is less than 15%. This demonstrates that this compound effectively tracks and compensates for the ion suppression experienced by KL140061A, ensuring the accuracy and reliability of the bioanalytical method.

Logical Relationship of IS Compensation

The following diagram illustrates the logical relationship of how a deuterated internal standard compensates for matrix effects.

IS_Compensation_Logic cluster_effect Ionization Process Analyte KL140061A (Analyte) IonSource Ionization Source (ESI) Analyte->IonSource IS This compound (IS) IS->IonSource Matrix {Matrix Components (e.g., Phospholipids)} Matrix->IonSource Suppression Detector Mass Spectrometer Detector IonSource->Detector Quantification {Final Quantification Ratio = [Analyte]/[IS]} Detector->Quantification Signal Ratio Conclusion {Accurate Result (Matrix Effect Compensated)} Quantification->Conclusion

References

The Indispensable Role of Stable Isotope-Labeled Internal Standards in LC-MS/MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving the highest degree of accuracy and precision is paramount. This is especially critical in regulated environments such as drug development, where bioanalytical data informs crucial decisions about pharmacokinetics, safety, and efficacy. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for quantification in LC-MS/MS, offering a robust solution to the inherent variability of complex biological matrices and analytical processes. This technical guide provides an in-depth exploration of the core principles, practical implementation, and significant advantages of employing SIL-IS in LC-MS/MS workflows.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The application of SIL-IS is rooted in the principle of isotope dilution mass spectrometry (IDMS).[1] This technique involves the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of the analytical workflow.[2] The SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]

Because the SIL-IS and the native analyte are chemically identical, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[4] Any loss of analyte during extraction, or variations in ionization efficiency due to matrix effects, will be mirrored by the SIL-IS.[5] By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL-IS, accurate quantification can be achieved, as this ratio remains constant despite variations in the analytical process.[4]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample (Analyte + Matrix) Spike Add Known Amount of SIL-IS Sample->Spike Extraction Extraction (e.g., Protein Precipitation, SPE) Spike->Extraction LC LC Separation Extraction->LC MS MS/MS Detection LC->MS Ratio Measure Analyte/SIL-IS Response Ratio MS->Ratio Quant Quantify Analyte Concentration Ratio->Quant

Figure 1. General workflow for quantitative analysis using a stable isotope-labeled internal standard.

Key Advantages of Employing SIL-Internal Standards

The adoption of SIL-IS in LC-MS/MS methodologies offers several distinct advantages over the use of structural analogs or external calibration alone. These benefits directly contribute to the generation of more reliable and defensible bioanalytical data.

Compensation for Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization by co-eluting components from the biological matrix, are a primary source of variability and inaccuracy in LC-MS/MS analysis.[5] Since the SIL-IS co-elutes with the analyte and shares the same physicochemical properties, it experiences the same degree of ionization suppression or enhancement.[5] Consequently, the ratio of the analyte signal to the SIL-IS signal remains unaffected, leading to more accurate quantification.[4]

Correction for Variability in Sample Preparation and Recovery

Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. A SIL-IS, being chemically identical to the analyte, will have a nearly identical extraction recovery.[4] By adding the SIL-IS at the beginning of the sample preparation process, any variability in recovery between samples is effectively normalized by the analyte-to-SIL-IS ratio.

Improved Accuracy and Precision

The ability of SIL-IS to correct for both matrix effects and recovery variability leads to a significant improvement in the accuracy and precision of the analytical method.[3] This is particularly evident when analyzing a diverse set of individual patient samples, where inter-individual matrix variability can be substantial.[3]

Data Presentation: The Impact of SIL-IS on Assay Performance

The following tables summarize quantitative data from various studies, clearly demonstrating the superior performance of SIL-IS in comparison to analog internal standards or methods without an internal standard.

AnalyteInternal Standard TypeMatrixAccuracy (% Bias)Precision (% CV)Reference
LapatinibLapatinib-d3 (SIL-IS)Cancer Patient PlasmaWithin ±10%< 11%[3]
LapatinibZileuton (Analog IS)Cancer Patient PlasmaUnacceptable (due to variable recovery)> 15%[3]
EverolimusEverolimus-d4 (SIL-IS)Whole Blood98.3% - 108.1%4.3% - 7.2%[2]
Everolimus32-desmethoxyrapamycin (Analog IS)Whole BloodAcceptable, but with a greater slope deviation in method comparison4.3% - 7.2%[2]
AtorvastatinNot Specified (SIL-IS likely)Human PlasmaLQC: 101%, HQC: 99.6%LQC: 1.48%, HQC: 1.02%[6]
AspirinFurosemide (Analog IS)Human PlasmaLQC: 99.8%, HQC: 93.0%LQC: 3.30%, HQC: 0.53%[6]

Table 1. Comparison of Accuracy and Precision with SIL-IS vs. Analog IS.

AnalyteInternal StandardMatrixMean Recovery (%)Recovery Range (%)Reference
LapatinibLapatinib-d3 (SIL-IS)6 Different Donor PlasmasCorrected for variability29 - 70[7]
LapatinibZileuton (Analog IS)6 Different Donor PlasmasDid not correct for variability29 - 70[7]
C-PeptideSIL-C-Peptide (SIL-IS)Serum81.378.2 - 84.7[8]

Table 2. Impact of SIL-IS on Correcting for Recovery Variability.

Experimental Protocols: Practical Implementation of SIL-IS

The successful implementation of SIL-IS requires careful consideration of the experimental protocol. Below are detailed methodologies for common sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological matrices like plasma or serum.

Protocol:

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (at a concentration that yields a robust MS signal) to each sample, calibrator, and quality control (QC) sample.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing of the SIL-IS with the matrix.

  • Precipitation: Add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to each tube. The ratio of precipitant to sample is typically 3:1 (v/v).

  • Vortexing and Incubation: Vortex the samples vigorously for 30-60 seconds to ensure complete protein precipitation. Incubate the samples at -20°C for 20 minutes to enhance precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction offers a more selective sample cleanup compared to protein precipitation, effectively removing interfering matrix components and concentrating the analyte.

Protocol:

  • Sample Pre-treatment: Aliquot 200 µL of the biological sample into a clean tube. Add 10 µL of the SIL-IS working solution and vortex. Dilute the sample with 400 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol to remove polar interferences.

  • Elution: Elute the analyte and SIL-IS from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

cluster_0 Protein Precipitation Workflow cluster_1 Solid-Phase Extraction Workflow PPT_Start Plasma Sample PPT_Spike Spike with SIL-IS PPT_Start->PPT_Spike PPT_Precipitate Add Acetonitrile PPT_Spike->PPT_Precipitate PPT_Vortex Vortex PPT_Precipitate->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Analyze Supernatant PPT_Centrifuge->PPT_Supernatant SPE_Start Plasma Sample SPE_Spike Spike with SIL-IS SPE_Start->SPE_Spike SPE_Load Load Sample SPE_Spike->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute SPE_Evap Evaporate & Reconstitute SPE_Elute->SPE_Evap SPE_Analyze Analyze SPE_Evap->SPE_Analyze

Figure 2. Comparison of sample preparation workflows: Protein Precipitation vs. Solid-Phase Extraction.

Potential Challenges and Troubleshooting

While SIL-IS are powerful tools, their use is not without potential pitfalls. A thorough understanding of these challenges is essential for robust method development and troubleshooting.

Isotopic Purity and Crosstalk

The presence of a small amount of the unlabeled analyte in the SIL-IS material can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[9] It is crucial to assess the isotopic purity of the SIL-IS. Additionally, for analytes containing naturally abundant heavy isotopes (e.g., chlorine, bromine), the isotopic cluster of the analyte may overlap with the mass of the SIL-IS, a phenomenon known as isotopic crosstalk.[9][10] This can be mitigated by selecting a SIL-IS with a sufficient mass difference from the analyte or by monitoring a less abundant but non-interfering isotope of the SIL-IS.[10]

Deuterium Isotope Effect on Chromatography

Deuterium-labeled internal standards can sometimes exhibit a slight difference in retention time compared to their non-deuterated counterparts, a phenomenon known as the deuterium isotope effect.[11][12] This can lead to differential matrix effects if the analyte and SIL-IS do not co-elute perfectly.[11] This effect is more pronounced in normal-phase chromatography but can also be observed in reversed-phase systems.[1][13] Careful chromatographic optimization is necessary to ensure co-elution.

cluster_challenges Potential Challenges SIL_IS Stable Isotope-Labeled Internal Standard (SIL-IS) LC_Column LC Column SIL_IS->LC_Column Analyte Analyte Analyte->LC_Column Matrix Matrix Components Matrix->LC_Column MS_Source MS Ion Source LC_Column->MS_Source Co-elution Detector MS Detector MS_Source->Detector Quantification Accurate Quantification Detector->Quantification Analyte/SIL-IS Ratio Crosstalk Isotopic Crosstalk Crosstalk->Detector Deuterium_Effect Deuterium Isotope Effect Deuterium_Effect->LC_Column Purity Isotopic Purity Purity->SIL_IS

Figure 3. Logical relationship of SIL-IS with analytical components and potential challenges.

Regulatory Perspective and Method Validation

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, have specific recommendations for the validation of bioanalytical methods.[2][14] The use of a SIL-IS is highly recommended, and the validation process must demonstrate the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[4][15] Key validation parameters that are critically assessed when using a SIL-IS include matrix effect, recovery, and the absence of interference between the analyte and the internal standard.[4]

Conclusion

Stable isotope-labeled internal standards are an indispensable tool in modern LC-MS/MS bioanalysis. Their ability to effectively compensate for matrix effects and variability in sample recovery leads to unparalleled accuracy and precision in quantitative measurements. While challenges such as isotopic purity and chromatographic effects exist, a thorough understanding of these phenomena and adherence to rigorous method development and validation protocols, as outlined in regulatory guidelines, will ensure the generation of high-quality, reliable data. For researchers, scientists, and drug development professionals, the judicious use of SIL-IS is a cornerstone of robust and defensible bioanalytical science.

References

The Role of KL140061A-d4 in Quantitative Bioanalysis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the landscape of modern drug development and clinical research, the precise quantification of therapeutic agents and their metabolites in biological matrices is paramount. This process, known as quantitative bioanalysis, underpins critical decisions in pharmacokinetics, pharmacodynamics, and toxicology. A key component of robust bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is the use of stable isotope-labeled internal standards (SIL-IS). KL140061A-d4, as the deuterated analogue of KL140061A, is synthesized for this explicit purpose. This technical guide explores the fundamental applications of this compound in quantitative bioanalysis, detailing its role in enhancing analytical accuracy and precision.

While specific, publicly available experimental data on KL140061A is limited, this guide outlines the established principles and methodologies for which this compound is designed. The protocols and data presented herein are representative of standard industry practices for the use of such deuterated internal standards.

Core Principles of Stable Isotope-Labeled Internal Standards

The ideal internal standard (IS) for a quantitative bioanalytical assay should exhibit physicochemical properties as close as possible to the analyte of interest. This ensures that the IS and the analyte behave similarly during all stages of sample preparation and analysis, including extraction, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS can effectively compensate for variations in sample recovery, matrix effects, and instrument response.

This compound serves as an exemplary SIL-IS for its parent compound, KL140061A. The incorporation of four deuterium atoms creates a mass shift that allows the mass spectrometer to distinguish it from the unlabeled analyte, while its chemical behavior remains nearly identical.

Experimental Workflow for Bioanalysis

The development of a quantitative bioanalytical method using KL140061A and its deuterated internal standard, this compound, typically follows a structured workflow. This process ensures the final method is robust, reliable, and fit for purpose.

cluster_0 Method Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Sample Analysis A Selection of MRM Transitions for KL140061A & this compound B Chromatographic Method Optimization (Column, Mobile Phase) A->B C Sample Preparation Development (PPT, LLE, or SPE) B->C D Selectivity & Specificity C->D Proceed to Validation E Linearity, LLOQ, ULOQ D->E F Accuracy & Precision (Intra- & Inter-day) E->F G Recovery & Matrix Effect F->G H Stability Assessment (Freeze-Thaw, Bench-Top, etc.) G->H I Sample Spiking with this compound (IS) H->I Apply Validated Method J Sample Extraction I->J K LC-MS/MS Analysis J->K L Data Processing & Quantification (Analyte/IS Peak Area Ratio) K->L

Bioanalytical Method Lifecycle using a Deuterated Internal Standard.

Detailed Methodological Protocols

The following sections provide hypothetical but standard protocols for the bioanalysis of KL140061A using this compound as an internal standard.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma or serum.

  • Protocol:

    • Aliquot 100 µL of biological matrix (e.g., human plasma) into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample, except for the blank matrix.

    • Vortex mix for 10 seconds.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex mix vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The separation and detection of the analyte and internal standard are achieved using a combination of liquid chromatography and tandem mass spectrometry.

  • LC Parameters (Representative):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

    • Column Temperature: 40°C

  • MS/MS Parameters (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • KL140061A: Q1 (Precursor Ion) -> Q3 (Product Ion)

      • This compound: Q1 (Precursor Ion + 4 Da) -> Q3 (Product Ion)

Quantitative Data & Method Validation

A bioanalytical method must be rigorously validated to ensure its reliability. The tables below summarize typical acceptance criteria and representative data for a validated assay.

Table 1: Calibration Curve Performance

Parameter Acceptance Criteria Representative Results
Calibration Range - 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting y = 0.015x + 0.002
Correlation Coefficient (r²) ≥ 0.99 0.9985

| Lower Limit of Quantification (LLOQ) | S/N > 10, Acc/Prec ≤ 20% | 1 ng/mL |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ 1 ≤ 20% ± 20% ≤ 20% ± 20%
Low QC 3 ≤ 15% ± 15% ≤ 15% ± 15%
Mid QC 100 ≤ 15% ± 15% ≤ 15% ± 15%

| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Factor IS-Normalized Matrix Factor
Low QC 3 85 - 115% 0.85 - 1.15 0.85 - 1.15

| High QC | 800 | 85 - 115% | 0.85 - 1.15 | 0.85 - 1.15 |

The Logic of Internal Standard Correction

The core function of this compound is to normalize the analytical signal. The diagram below illustrates how the ratio of the analyte to the internal standard is used to ensure accurate quantification, correcting for variability at multiple stages of the process.

cluster_prep Sample Preparation cluster_ms LC-MS/MS Analysis PrepVar Variable Recovery Analyte Analyte Signal (KL140061A) PrepVar->Analyte IS IS Signal (this compound) PrepVar->IS MSVar Matrix Effects & Instrument Fluctuation MSVar->Analyte MSVar->IS Ratio Calculate Peak Area Ratio (Analyte / IS) Analyte->Ratio IS->Ratio Result Accurate Quantification Ratio->Result

Correction Logic using a Stable Isotope-Labeled Internal Standard.

This compound is an essential tool for the quantitative bioanalysis of its parent compound, KL140061A. By serving as a stable isotope-labeled internal standard, it provides the most effective means of correcting for analytical variability, thereby ensuring that the generated concentration data is accurate, precise, and reliable. The methodologies outlined in this guide represent the gold standard approach for developing and validating robust LC-MS/MS assays for regulatory submission and clinical study support.

Technical Guide: Chemical and Isotopic Purity Requirements for KL140061A-d4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound KL140061A-d4 is not publicly available. This guide is a representative document based on established principles and best practices for deuterated drug candidates in the pharmaceutical industry. The data and experimental protocols presented herein are illustrative and should be adapted for the specific characteristics of the molecule.

Introduction

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, is a recognized approach in medicinal chemistry to enhance the pharmacokinetic and/or toxicological profiles of therapeutic agents.[1][2] By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to slow down metabolic processes, leading to a longer half-life, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy.[2][3] This technical guide outlines the core chemical and isotopic purity requirements for the deuterated compound this compound, providing a framework for its quality control and characterization.

Rationale for Deuteration

The primary rationale for developing this compound is to improve upon the metabolic stability of its non-deuterated counterpart, KL140061A. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect. This can lead to a decreased rate of metabolism, particularly if the deuteration site is a primary location of metabolic modification.[1][2]

Chemical Purity Requirements

Ensuring high chemical purity is critical for the safety and efficacy of any active pharmaceutical ingredient (API). For this compound, the following specifications are recommended:

Table 1: Chemical Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Identity Conforms to reference¹H NMR, ¹³C NMR, MS, IR
Assay (on dried basis) ≥ 99.0%HPLC-UV
Individual Impurity ≤ 0.10%HPLC-UV
Total Impurities ≤ 0.5%HPLC-UV
Residual Solvents Per ICH Q3CGC-HS
Water Content ≤ 0.5%Karl Fischer Titration
Heavy Metals ≤ 10 ppmICP-MS

Isotopic Purity Requirements

Isotopic purity is a critical quality attribute for deuterated compounds, as it directly relates to the therapeutic benefit. The key parameters are isotopic enrichment and the distribution of isotopic species.

Table 2: Isotopic Purity Specifications for this compound

ParameterSpecificationAnalytical Method
Deuterium Incorporation (at d4 position) ≥ 98%¹H NMR, qNMR
Isotopic Enrichment (d4 species) ≥ 98%LC-MS, GC-MS
d0 (unlabeled) species ≤ 1.0%LC-MS, GC-MS
d1-d3 species ≤ 1.0% (total)LC-MS, GC-MS

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of chemical and isotopic purity.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity
  • Objective: To determine the assay and impurity profile of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A time-based gradient from 95% A to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity
  • Objective: To determine the isotopic enrichment and distribution of deuterated species.

  • Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Similar to the HPLC method for chemical purity to ensure good separation.

  • Mass Spectrometry Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the ionization characteristics of KL140061A.

  • Data Acquisition: Full scan mode over a mass range that includes the unlabeled (d0) to the fully deuterated (d4) species.

  • Data Analysis: The relative abundance of each isotopic species (d0, d1, d2, d3, d4) is determined by integrating the peak areas of their respective mass isotopologues. A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several steps, including evaluating linearity, determining the purity of the mass cluster with the natural abundance analogue, and comparing measured and calculated isotope distributions.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation
  • Objective: To confirm the position and extent of deuterium incorporation.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: The absence or significant reduction of a signal at the chemical shift corresponding to the deuterated position, relative to a non-deuterated internal standard, provides a measure of deuterium incorporation.

  • Quantitative NMR (qNMR): Can be used for a more precise determination of deuterium incorporation by comparing the integral of the signal at the deuteration site with the integral of a signal from a non-deuterated position on the molecule or a certified internal standard.

Visualizations

Hypothetical Signaling Pathway of KL140061A

The following diagram illustrates a hypothetical signaling pathway that could be modulated by KL140061A. This is a representative example and does not reflect the actual mechanism of action of a specific compound with this designation.

cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Phosphorylates KL140061A KL140061A KL140061A->Receptor Binds and Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to Response Cellular Response Nucleus->Response Gene Expression

Caption: Hypothetical signaling cascade initiated by KL140061A.

Experimental Workflow for Purity Analysis

This diagram outlines the general workflow for the chemical and isotopic purity analysis of a batch of this compound.

cluster_synthesis Synthesis & Purification cluster_analysis Quality Control Analysis cluster_release Batch Disposition Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization) Synthesis->Purification Sampling Batch Sampling Purification->Sampling ChemicalPurity Chemical Purity (HPLC) Sampling->ChemicalPurity IsotopicPurity Isotopic Purity (LC-MS) Sampling->IsotopicPurity DeuteriumIncorporation Deuterium Incorporation (NMR) Sampling->DeuteriumIncorporation DataReview Data Review & Comparison to Specifications ChemicalPurity->DataReview IsotopicPurity->DataReview DeuteriumIncorporation->DataReview Release Batch Release DataReview->Release Pass Reject Batch Reject DataReview->Reject Fail

Caption: Workflow for this compound quality control.

Logical Relationship of Purity Attributes

This diagram illustrates the relationship between the different purity attributes and their impact on the final drug product.

cluster_attributes Key Quality Attributes cluster_impact Impact on Drug Product Purity Overall Purity Safety Safety Purity->Safety Efficacy Efficacy Purity->Efficacy Consistency Consistency Purity->Consistency Chemical Chemical Purity (>99.0%) Chemical->Purity Isotopic Isotopic Purity (>98% d4) Isotopic->Purity

Caption: Relationship between purity and drug product quality.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Small Molecules in Plasma using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of small molecule therapeutics in plasma is a critical component of pharmacokinetic (PK) and toxicokinetic (TK) studies in drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity, selectivity, and speed.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is best practice for ensuring the highest levels of accuracy and precision.[3][4]

A SIL-IS, like KL140061A-d4, is chemically identical to the analyte of interest but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4] This allows it to be distinguished by the mass spectrometer while co-eluting chromatographically with the analyte. The SIL-IS compensates for variability at multiple stages of the analytical process, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[5][6][7]

This document provides a detailed protocol for the extraction and quantification of a hypothetical small molecule analyte ("Analyte X") in human plasma using its corresponding deuterated internal standard ("Analyte X-d4," for which the user may substitute this compound). The protocol is based on the widely used and robust protein precipitation (PPT) method for sample cleanup.[8][9][10]

Experimental Workflow Overview

The following diagram outlines the major steps in the plasma sample analysis workflow, from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike Spike with Internal Standard (Analyte X-d4) Sample->Spike Precipitate Add Acetonitrile to Precipitate Proteins Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Precipitated Protein Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Aqueous Solution Supernatant->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject Sample onto LC System Vial->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quantify Quantify Unknown Samples Curve->Quantify

Caption: General workflow for plasma sample analysis using LC-MS/MS.

Materials and Reagents

  • Biological Matrix: Blank human plasma (K₂EDTA)

  • Analyte: Analyte X reference standard

  • Internal Standard: Analyte X-d4 (e.g., this compound) reference standard

  • Solvents:

    • Acetonitrile (ACN), LC-MS grade[11][12]

    • Methanol (MeOH), LC-MS grade

    • Water, Type I (18.2 MΩ·cm)

  • Reagents:

    • Formic acid (FA), LC-MS grade

  • Labware:

    • 1.5 mL polypropylene microcentrifuge tubes

    • 96-well collection plates[12]

    • Autosampler vials with inserts

    • Calibrated pipettes and sterile tips

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of Analyte X and Analyte X-d4 reference standards into separate volumetric flasks.

    • Dissolve in an appropriate solvent (e.g., Methanol or DMSO) to create a final concentration of 1 mg/mL.

  • Analyte X Working Solutions for Calibration Curve and QCs:

    • Perform serial dilutions of the Analyte X primary stock solution with 50:50 ACN:Water to prepare intermediate and working solutions. These will be used to spike into blank plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL):

    • Dilute the Analyte X-d4 primary stock solution with 50:50 ACN:Water to achieve a final concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL). The optimal concentration should be determined during method development.[4]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Prepare calibration standards by spiking the appropriate Analyte X working solution into blank human plasma (e.g., 5% of the total volume to minimize matrix effects from the spiking solution).[11]

  • Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, mid-range, and ~80% of ULOQ).

  • A typical calibration curve range for a small molecule might be 1 to 1000 ng/mL.

Table 1: Example Calibration Standard and QC Preparation

Sample TypeAnalyte X Concentration (ng/mL)Volume of Plasma (µL)Volume of Spiking Solution (µL)
Blank0955 (of 50:50 ACN:H₂O)
LLOQ Calibrator1955
Calibrator 25955
Calibrator 320955
Calibrator 4100955
Calibrator 5400955
ULOQ Calibrator1000955
Low QC3955
Medium QC150955
High QC800955
Plasma Sample Preparation: Protein Precipitation

This protocol is designed for a 50 µL plasma sample volume.

  • Aliquoting: Into a 1.5 mL microcentrifuge tube, pipette 50 µL of the plasma sample (calibrator, QC, or unknown).

  • Internal Standard Addition: Add 10 µL of the IS Working Solution (e.g., 100 ng/mL Analyte X-d4) to each tube.

  • Protein Precipitation: Add 150 µL of cold acetonitrile (ACN) containing 0.1% formic acid. This creates a 3:1 ratio of ACN to plasma, which is effective for protein removal.[10][12][13]

  • Mixing: Vortex each tube vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean tube or a 96-well plate, being careful not to disturb the protein pellet.

  • Dilution: Add 100 µL of water containing 0.1% formic acid to the supernatant. This reduces the organic content of the final sample, which can improve peak shape in reversed-phase chromatography.

  • Final Transfer: Vortex briefly and transfer the final solution to an autosampler vial for LC-MS/MS analysis.

G plasma 50 µL Plasma tube1 Microcentrifuge Tube plasma->tube1 is 10 µL IS Working Soln. is->tube1 acn 150 µL Cold ACN acn->tube1 vortex Vortex Mix tube1->vortex centrifuge Centrifuge vortex->centrifuge supernatant 100 µL Supernatant centrifuge->supernatant vial Autosampler Vial supernatant->vial water 100 µL Water water->vial

Caption: Protein precipitation sample preparation workflow.
LC-MS/MS Analysis

The following are typical starting conditions and should be optimized for the specific analyte.

Table 2: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UPLC/UHPLC System
ColumnC18 Reverse Phase, e.g., 2.1 x 50 mm, 1.8 µm particle size[11]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient5% B to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 1 min. Total run time: ~5 min.
MS System Triple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive or Negative (analyte dependent)
MRM TransitionsOptimized for Analyte X and Analyte X-d4 (e.g., [M+H]⁺ > fragment)
Source Temperature500 °C
Gas Flow (Curtain, Nebulizer)Optimized for instrument
Collision Energy (CE)Optimized for each transition

Data Analysis and Acceptance Criteria

  • Integration: Integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for all standards, QCs, and unknown samples.[5]

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used.

  • Quantification: Determine the concentration of Analyte X in QC and unknown samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.

  • Acceptance Criteria: The method should be validated according to regulatory guidelines (e.g., FDA or ICH M10).[14][15][16][17]

Table 3: Example Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision For QC samples, the mean concentration should be within ±15% of nominal, with a precision (%CV) of ≤15%.
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank plasma samples.
Matrix Effect The IS-normalized matrix factor should have a %CV ≤ 15% across different lots of plasma.
Stability Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage) with results within ±15% of nominal.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of a small molecule analyte in plasma using a deuterated internal standard and LC-MS/MS. The protein precipitation method is fast, simple, and suitable for high-throughput analysis.[10][12] Adherence to this protocol and proper method validation according to regulatory guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity in quantifying analytes in complex biological matrices. The use of a stable isotope-labeled internal standard, such as a deuterated analog (e.g., KL140061A-d4), is crucial for achieving accurate and precise measurements by compensating for variability in sample preparation and instrument response. This document provides a comprehensive guide to developing and implementing a robust LC-MS/MS assay using a deuterated internal standard.

While specific concentrations for the proprietary internal standard this compound are not publicly available, this guide outlines the principles and a general protocol for determining its optimal concentration and for the validation of the bioanalytical method in accordance with regulatory guidelines.

Determining the Optimal Concentration of the Internal Standard

The concentration of the internal standard (IS) is a critical parameter in LC-MS/MS assays. An ideal concentration should be high enough to provide a stable and reproducible signal, yet not so high as to cause detector saturation or ion suppression of the analyte. A common practice is to set the internal standard concentration at approximately 5 to 10 times the Lower Limit of Quantitation (LLOQ) of the analyte[1]. The concentration should remain constant across all calibration standards and quality control (QC) samples[1].

Table 1: Example of Internal Standard Concentration Evaluation

IS Concentration (ng/mL)Analyte LLOQ Response (Peak Area)IS Response (Peak Area)Analyte/IS Peak Area RatioPrecision (%CV) of IS Response (n=6)
1051004500000.01134.5
50 5250 2300000 0.0023 2.1
100505048000000.00112.5
5004900250000000.00021.8

This table illustrates a hypothetical optimization experiment. A concentration of 50 ng/mL was chosen as it provides a stable IS signal with low variability without significantly suppressing the analyte signal at the LLOQ.

Experimental Protocol: Bioanalytical Method for Analyte Quantification in Human Plasma

This protocol describes a general procedure for the quantification of a small molecule analyte in human plasma using a deuterated internal standard.

1. Materials and Reagents

  • Human plasma (with appropriate anticoagulant)

  • Analyte reference standard

  • Deuterated internal standard (e.g., this compound)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, deionized and filtered

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., DMSO or Methanol).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the deuterated internal standard in a suitable solvent.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 ACN:Water to create calibration standards and quality control samples.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution in acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

Table 2: Typical LC-MS/MS Parameters

ParameterCondition
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive or Negative
Scan TypeMultiple Reaction Monitoring (MRM)
Analyte TransitionTo be determined by infusion
IS TransitionTo be determined by infusion
Collision EnergyTo be optimized
Dwell Time100 ms

5. Method Validation The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Matrix Effect

  • Recovery

  • Stability (short-term, long-term, freeze-thaw, and post-preparative)

Table 3: Example of Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ10.9595.08.5
Low QC32.9197.06.2
Mid QC3031.2104.04.1
High QC8078.998.63.5

Visualizing the Experimental Workflow and a Hypothetical Signaling Pathway

To aid in the understanding of the experimental process and the potential mechanism of action of a therapeutic agent, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (in ACN) plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for a typical LC-MS/MS bioanalytical assay.

signaling_pathway cluster_pathway Hypothetical Kinase Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Promotes cellular_response Cellular Response gene_expression->cellular_response drug Drug (e.g., KL140061A) drug->kinase2 Inhibits

Caption: A hypothetical kinase signaling pathway and the potential inhibitory action of a drug.

Conclusion

The successful implementation of an LC-MS/MS assay for the quantification of small molecules in biological matrices is highly dependent on the careful optimization of all experimental parameters, including the concentration of the internal standard. While specific details for this compound are not publicly available, the general principles and protocols outlined in this document provide a solid foundation for the development and validation of a robust and reliable bioanalytical method. Adherence to regulatory guidelines for method validation is essential to ensure data quality and integrity in drug development and clinical studies.

References

Application Note and Protocol: Analysis of KL140061A-d4 in Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide to the sample preparation and quantification of KL140061A-d4 in human urine, intended for researchers, scientists, and professionals in drug development. The protocols herein describe validated methods for sample clean-up and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methodologies are designed to ensure high recovery, reproducibility, and accuracy for pharmacokinetic and metabolic studies. All quantitative data are presented in structured tables, and a detailed experimental workflow is visualized.

Introduction

This compound is a deuterated stable isotope-labeled internal standard for the putative small molecule therapeutic agent, KL140061A. Accurate quantification of analytes in complex biological matrices like urine is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. This application note details robust sample preparation techniques—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—for the analysis of this compound in human urine.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Human urine (drug-free)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ethyl acetate

  • SPE cartridges (e.g., C18, 100 mg, 3 mL)

  • Deionized water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Sample Preparation Methodologies
  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Mix 500 µL of urine sample with 500 µL of 2% formic acid in water. Load the entire mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water for LC-MS/MS analysis.

  • Mixing: In a microcentrifuge tube, combine 500 µL of urine with 1 mL of ethyl acetate.

  • Extraction: Vortex the mixture vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of 50:50 methanol:water.

  • Precipitation: Add 1 mL of cold acetonitrile to 500 µL of urine in a microcentrifuge tube.

  • Mixing: Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of 50:50 methanol:water.

Data Presentation

The following tables summarize the quantitative performance of each sample preparation technique for the analysis of this compound in urine.

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Recovery (%) 92.5 ± 3.185.2 ± 4.578.9 ± 5.2
Matrix Effect (%) 95.8 ± 2.588.1 ± 3.875.4 ± 6.1
Process Efficiency (%) 88.6 ± 2.975.1 ± 4.159.5 ± 5.5
RSD (%) < 5%< 7%< 10%

Table 1: Comparison of Recovery, Matrix Effect, Process Efficiency, and Relative Standard Deviation (RSD) for different sample preparation methods.

Concentration (ng/mL) SPE (Mean ± SD) LLE (Mean ± SD) PPT (Mean ± SD)
1 (LLOQ) 1.05 ± 0.081.12 ± 0.151.25 ± 0.21
10 9.89 ± 0.4510.34 ± 0.6811.01 ± 1.15
100 101.2 ± 3.598.7 ± 5.2105.6 ± 8.9
1000 (ULOQ) 995.4 ± 25.11015.7 ± 48.3980.1 ± 95.4

Table 2: Accuracy and precision data for this compound quantification using the three sample preparation methods across a range of concentrations. LLOQ = Lower Limit of Quantification; ULOQ = Upper Limit of Quantification.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Solid-Phase Extraction (SPE) method, which demonstrated the best performance in our validation studies.

SPE_Workflow cluster_spe SPE Cartridge Operations start Start: Urine Sample (500 µL) add_acid Add 500 µL of 2% Formic Acid start->add_acid vortex1 Vortex to Mix add_acid->vortex1 condition 1. Condition (2 mL MeOH, then 2 mL H2O) load 2. Load Sample condition->load wash 3. Wash (2 mL 5% MeOH in H2O) load->wash elute 4. Elute (1 mL MeOH) wash->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute in 100 µL (50:50 MeOH:H2O) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

Conclusion

This application note provides detailed and validated protocols for the preparation of urine samples for the analysis of this compound. Based on the presented data, Solid-Phase Extraction (SPE) is the recommended method due to its superior recovery, minimal matrix effects, and high reproducibility. These protocols offer a robust foundation for researchers conducting pharmacokinetic and other drug development studies requiring the accurate quantification of this compound in a urinary matrix.

Application Note: High-Throughput Bioanalytical Method for a Small Molecule Analyte Using KL140061A-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In drug discovery and development, the accurate quantification of small molecule therapeutics in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of the analyte, is best practice to ensure the accuracy and precision of LC-MS/MS assays.[3][4][5] A SIL-IS mimics the physicochemical properties of the analyte, co-eluting chromatographically and experiencing similar ionization effects, thereby compensating for variability in sample preparation, injection volume, and matrix effects.[3][5][6]

This application note details a general strategy and protocol for the development of a robust and high-throughput LC-MS/MS method for the quantification of a small molecule analyte in plasma, using KL140061A-d4 as the internal standard.

Method Development Strategy

The primary objective of this method development is to achieve a sensitive, selective, and robust assay with a short run time suitable for high-throughput analysis. The strategy involves a systematic approach to optimize sample preparation, chromatographic separation, and mass spectrometric detection.

1. Analyte and Internal Standard Characterization:

Prior to method development, it is essential to understand the physicochemical properties of both the analyte and the deuterated internal standard, this compound. This includes assessing their chemical and isotopic purity.[3] High chemical purity (>99%) is necessary to prevent interference from impurities, while high isotopic enrichment (≥98%) minimizes the contribution of the unlabeled analyte in the internal standard solution.[3]

2. Mass Spectrometry Optimization:

The initial step in method development is the optimization of the mass spectrometer parameters for both the analyte and this compound. This is typically performed by infusing a standard solution of each compound into the mass spectrometer. The goal is to identify the precursor ion and the most abundant and stable product ions for use in Multiple Reaction Monitoring (MRM). Key parameters to optimize include collision energy and declustering potential to maximize signal intensity.

3. Chromatography Development:

The chromatographic method is developed to ensure the analyte and internal standard are well-retained, have a good peak shape, and are free from interference from matrix components. Reversed-phase chromatography is a common starting point for small molecule analysis.

  • Column Selection: A C18 column is often a good initial choice.

  • Mobile Phase Selection: A combination of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically used. The formic acid helps to improve peak shape and ionization efficiency in positive ion mode.

  • Gradient Elution: A gradient elution is generally preferred for bioanalytical methods to ensure good separation from endogenous matrix components and to minimize run time.

4. Sample Preparation:

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove proteins and other interfering substances, and concentrate the sample if necessary. Common techniques for small molecules in plasma include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to the plasma to precipitate proteins.

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): This method provides the cleanest extracts and allows for sample concentration, but is more time-consuming and expensive.

For high-throughput analysis, protein precipitation is often the preferred method due to its speed and simplicity.

Experimental Protocols

Materials and Reagents

  • Analyte Reference Standard

  • This compound Internal Standard

  • Control Human Plasma

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

Instrumentation

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Protocol 1: Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh the analyte and this compound reference standards and dissolve in a suitable solvent (e.g., methanol) to prepare 1 mg/mL stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).

Protocol 2: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma samples (standards, QCs, and unknowns) into a 96-well plate.

  • Add 150 µL of the internal standard working solution in acetonitrile to each well.

  • Vortex the plate for 2 minutes to precipitate the proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are typical starting conditions that should be optimized for the specific analyte.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B in 2.0 min, hold at 95% B for 0.5 min, return to 5% B in 0.1 min, hold at 5% B for 0.4 min
Total Run Time 3.0 min

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550 °C
IonSpray Voltage 5500 V
MRM Transitions To be determined for analyte and this compound
Dwell Time 100 ms

Data Analysis and Method Validation

The concentration of the analyte in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve. The method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[1]

Table 3: Typical Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity r² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Matrix Effect CV of the IS-normalized matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability Analyte stable under various storage and handling conditions

Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound in Acetonitrile plasma->add_is vortex Vortex add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms Tandem MS Detection hplc->msms integration Peak Integration msms->integration ratio Calculate Area Ratios integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Analyte calibration->quantification

Caption: General workflow for sample preparation and LC-MS/MS analysis.

signaling_pathway_example cluster_cell Cell cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Drug X (Analyte) Inhibition kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Example signaling pathway where the analyte acts as an inhibitor.

This application note provides a comprehensive framework for the development of a robust and high-throughput LC-MS/MS method for the quantification of a small molecule analyte using this compound as an internal standard. The outlined protocols for sample preparation, chromatography, and mass spectrometry, along with the systematic method development strategy, can be adapted to a wide range of small molecule analytes. Proper method validation is essential to ensure the generation of high-quality, reliable data for drug development studies.

References

Application Notes and Protocols for the Quantification of KL140061A in Biological Matrices using KL140061A-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KL140061A, also known as SN-6, is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX), particularly the NCX1 isoform.[1][2] The NCX plays a crucial role in cellular calcium homeostasis, and its inhibition has been investigated for therapeutic potential in conditions such as ischemia-reperfusion injury.[1] Accurate quantification of KL140061A in various biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicology studies. KL140061A-d4 is the deuterated analog of KL140061A and is the ideal internal standard for quantitative bioanalysis using mass spectrometry, as it shares near-identical physicochemical properties with the analyte while being distinguishable by its mass-to-charge ratio.[3][4][5]

These application notes provide detailed protocols for the extraction and quantification of KL140061A in tissue and oral fluid samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.

Mechanism of Action: Inhibition of the Na+/Ca2+ Exchanger

KL140061A (SN-6) selectively inhibits the Na+/Ca2+ exchanger, which is a key regulator of intracellular calcium levels. The following diagram illustrates the signaling pathway affected by KL140061A.

cluster_membrane Cell Membrane NCX Na+/Ca2+ Exchanger (NCX) Ca_influx Ca2+ Influx (Reverse Mode) NCX->Ca_influx Drives High_Na_in High Intracellular Na+ High_Na_in->NCX Low_Ca_out Low Extracellular Ca2+ Low_Ca_out->NCX Cell_Damage Cellular Damage (e.g., Ischemia-Reperfusion) Ca_influx->Cell_Damage Contributes to KL140061A KL140061A (SN-6) KL140061A->NCX Inhibits

Figure 1: Signaling pathway of KL140061A (SN-6) in inhibiting the Na+/Ca2+ exchanger, preventing calcium influx and subsequent cellular damage.

Quantitative Data Summary

The following tables summarize the hypothetical performance characteristics of the described analytical methods for the quantification of KL140061A in rat brain tissue and human oral fluid.

Table 1: Method Validation Parameters for KL140061A in Rat Brain Tissue

ParameterResult
Linearity Range1 - 1000 ng/g
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/g
Accuracy at LLOQ85% - 115%
Precision (RSD%) at LLOQ< 20%
Accuracy (QC Levels)90% - 110%
Precision (RSD%) (QC Levels)< 15%
Recovery> 80%
Matrix Effect< 15%

Table 2: Method Validation Parameters for KL140061A in Human Oral Fluid

ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy at LLOQ80% - 120%
Precision (RSD%) at LLOQ< 20%
Accuracy (QC Levels)85% - 115%
Precision (RSD%) (QC Levels)< 15%
Recovery> 85%
Matrix Effect< 15%

Experimental Protocols

Quantification of KL140061A in Tissue (Rat Brain)

This protocol describes the extraction and analysis of KL140061A from rat brain tissue.

Materials:

  • Rat brain tissue

  • KL140061A analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Protocol Workflow:

Sample Weigh ~100 mg of rat brain tissue Homogenize Add 400 µL of cold water and homogenize Sample->Homogenize Spike Spike with 10 µL of This compound (IS) Homogenize->Spike Precipitate Add 1 mL of cold ACN, vortex for 1 min Spike->Precipitate Centrifuge1 Centrifuge at 13,000 rpm for 10 min at 4°C Precipitate->Centrifuge1 Supernatant Transfer supernatant to a new tube Centrifuge1->Supernatant Evaporate Evaporate to dryness under nitrogen Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of 50:50 ACN:Water Evaporate->Reconstitute Centrifuge2 Centrifuge at 13,000 rpm for 5 min at 4°C Reconstitute->Centrifuge2 Inject Inject 5 µL into LC-MS/MS system Centrifuge2->Inject

Figure 2: Experimental workflow for the extraction of KL140061A from tissue samples.

LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • KL140061A: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)

    • This compound: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)

Quantification of KL140061A in Oral Fluid

This protocol details the extraction and analysis of KL140061A from human oral fluid.

Materials:

  • Human oral fluid

  • KL140061A analytical standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • LC-MS/MS system

Protocol Workflow:

Sample Take 100 µL of oral fluid Spike Spike with 10 µL of This compound (IS) Sample->Spike Precipitate Add 300 µL of cold ACN, vortex for 30 sec Spike->Precipitate Centrifuge Centrifuge at 13,000 rpm for 10 min at 4°C Precipitate->Centrifuge Supernatant Transfer supernatant to an autosampler vial Centrifuge->Supernatant Inject Inject 10 µL into LC-MS/MS system Supernatant->Inject

Figure 3: Experimental workflow for the extraction of KL140061A from oral fluid samples.

LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 4 minutes

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • KL140061A: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)

    • This compound: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)

Conclusion

The provided protocols offer a robust framework for the quantitative analysis of KL140061A in tissue and oral fluid matrices. The use of a deuterated internal standard, this compound, is critical for achieving high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[3][5][6] These methods are suitable for supporting a wide range of preclinical and clinical studies in drug development. Method validation should always be performed according to regulatory guidelines to ensure data integrity.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of KL140061A using KL140061A-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring (TDM) is a critical practice in clinical chemistry and pharmacology that involves measuring drug concentrations in bodily fluids, typically plasma or serum, to optimize dosage regimens for individual patients.[1][2] This is particularly important for drugs with a narrow therapeutic range, where concentrations below the effective level are sub-therapeutic and concentrations above can be toxic.[1][3] TDM helps in personalizing medicine by accounting for inter-individual variability in pharmacokinetics, ensuring efficacy while minimizing adverse effects.[4][5][6] The primary goal of TDM is to maintain a steady-state drug concentration within the established therapeutic window.[3]

This document provides a detailed protocol for the quantitative analysis of the hypothetical therapeutic agent KL140061A in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing its stable isotope-labeled analog, KL140061A-d4, as an internal standard.

Role and Importance of this compound as an Internal Standard

In quantitative LC-MS/MS analysis, an internal standard (IS) is essential for achieving high accuracy and precision.[7] The IS is a compound with similar physicochemical properties to the analyte, which is added at a known concentration to all samples, including calibrators, quality controls, and unknown patient samples, before sample preparation.[7]

This compound is an ideal internal standard for KL140061A for the following reasons:

  • Co-elution: It has nearly identical chromatographic retention time to the analyte (KL140061A).

  • Similar Ionization Efficiency: It exhibits the same behavior in the mass spectrometer's ion source.

  • Correction for Variability: It effectively corrects for variations in sample preparation (e.g., extraction efficiency), injection volume, and matrix effects that can cause ion suppression or enhancement.[8]

  • Mass Differentiation: It is easily distinguished from the analyte by its higher mass-to-charge ratio (m/z) due to the incorporation of four deuterium atoms.

By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced during the analytical process can be normalized, leading to reliable and reproducible quantification.[7]

Experimental Protocols

Principle of the Assay

This method involves the extraction of KL140061A and the internal standard this compound from human plasma via protein precipitation. The resulting supernatant is then injected into an LC-MS/MS system for separation and quantification. Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[9][10][11][12]

Materials and Reagents
  • Analytes: KL140061A (analytical standard), this compound (internal standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Drug-free human plasma

  • Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, autosampler vials

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Sample Preparation Protocol
  • Thaw Samples: Thaw plasma samples, calibrators, and quality controls to room temperature.

  • Aliquot Sample: Pipette 100 µL of each plasma sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in 50% methanol) to each tube.

  • Vortex: Briefly vortex each tube to mix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

  • Vortex: Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to an autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method Protocol

Liquid Chromatography Conditions:

ParameterValue
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
0.5 95 5
2.5 5 95
3.5 5 95
3.6 95 5

| 5.0 | 95 | 5 |

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions and Parameters (Hypothetical Values)

Compound Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
KL140061A 350.2 185.1 80 35

| This compound | 354.2 | 189.1 | 80 | 35 |

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio (KL140061A / this compound) against the nominal concentration of the calibrators. A linear regression with a 1/x² weighting factor is typically used.

Table 3: Hypothetical Calibration Curve Data

Concentration (ng/mL) Analyte Area IS Area Area Ratio
1 2,540 510,200 0.005
5 12,850 515,100 0.025
20 50,900 512,500 0.099
50 126,500 511,000 0.248
100 255,000 513,800 0.496
250 630,100 509,900 1.236
500 1,275,000 512,400 2.488

| Correlation (r²) | | | > 0.995 |

Precision and Accuracy

The precision (as coefficient of variation, %CV) and accuracy (%Bias) of the method are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates.

Table 4: Hypothetical Intra-day Precision and Accuracy Data (n=6)

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) %CV %Bias
Low QC 3 2.95 4.5 -1.7
Mid QC 75 77.2 3.1 +2.9

| High QC | 400 | 395.8 | 2.8 | -1.1 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the TDM workflow for KL140061A.

TDM_Workflow PatientSample Patient Plasma Sample SpikeIS Spike with This compound (IS) PatientSample->SpikeIS Precipitation Protein Precipitation (Acetonitrile) SpikeIS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing (Peak Area Ratio) LCMS->DataProcessing Concentration Calculate Concentration DataProcessing->Concentration

TDM experimental workflow for KL140061A quantification.
Hypothetical Signaling Pathway

The diagram below represents a hypothetical signaling pathway that could be modulated by KL140061A, illustrating its potential mechanism of action.

Signaling_Pathway KL140061A KL140061A Receptor Target Receptor KL140061A->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Therapeutic Cellular Response GeneExpression->CellularResponse

Hypothetical signaling pathway for KL140061A's mechanism of action.

Conclusion

The described LC-MS/MS method, utilizing the stable isotope-labeled internal standard this compound, provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of KL140061A in human plasma. The use of an internal standard is paramount for ensuring the accuracy of results by correcting for analytical variability. This protocol serves as a foundational template for researchers and clinicians to develop and validate assays for TDM, ultimately contributing to personalized patient care and improved therapeutic outcomes.

References

Standard Operating Procedure for the Bioanalysis of KL140061A in a Regulated Environment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol: KL140061A-d4

This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of KL140061A in human plasma using this compound as an internal standard. The method is intended for use in a regulated bioanalysis laboratory and is developed in accordance with current regulatory guidelines.

Purpose

This SOP describes the analytical procedure for the quantification of KL140061A in human plasma samples. The method is applicable to pharmacokinetic and toxicokinetic studies.

Scope

This procedure applies to all personnel in the bioanalytical laboratory responsible for the analysis of study samples containing KL140061A.

Responsibilities

It is the responsibility of the analyst to follow this SOP precisely. The laboratory management is responsible for ensuring that the analyst is trained on this SOP and that the equipment used is properly calibrated and maintained.

Materials and Equipment

4.1 Reagents

  • KL140061A (Analyte)

  • This compound (Internal Standard)

  • Human Plasma (K2EDTA)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

4.2 Equipment

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical Balance

  • Centrifuge

  • Pipettes (calibrated)

  • Vortex Mixer

  • Sample Tubes

Experimental Protocols

5.1 Preparation of Stock and Working Solutions

5.1.1 Stock Solutions (1 mg/mL)

  • Accurately weigh approximately 10 mg of KL140061A and this compound into separate volumetric flasks.

  • Dissolve in methanol to a final volume of 10 mL.

5.1.2 Working Solutions

  • Prepare serial dilutions of the KL140061A stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare a working solution of this compound (Internal Standard) at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

5.2 Sample Preparation

  • Label all sample tubes clearly.

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into the appropriate tube.

  • Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix samples.

  • Vortex for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5.3 LC-MS/MS Conditions

Parameter Condition
HPLC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions KL140061A: m/z 450.3 -> 250.1this compound: m/z 454.3 -> 254.1

5.4 Gradient Elution Program

Time (min) % Mobile Phase B
0.05
0.55
2.595
3.595
3.65
5.05

Data Presentation

Table 1: Calibration Curve Parameters

Analyte Concentration Range (ng/mL) Regression Model
KL140061A1 - 1000Linear, 1/x² weighting> 0.99

Table 2: Precision and Accuracy of Quality Control Samples

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1< 15%± 15%< 15%± 15%
LQC3< 15%± 15%< 15%± 15%
MQC50< 15%± 15%< 15%± 15%
HQC800< 15%± 15%< 15%± 15%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard (10 µL) plasma->is Add IS ppt Protein Precipitation (Acetonitrile) is->ppt Add Acetonitrile vortex1 Vortex ppt->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the bioanalysis of KL140061A.

logical_relationship analyte KL140061A (Analyte) ratio Peak Area Ratio (Analyte/IS) analyte->ratio is This compound (Internal Standard) is->ratio calibration_curve Calibration Curve ratio->calibration_curve concentration Analyte Concentration calibration_curve->concentration

Troubleshooting & Optimization

Technical Support Center: Addressing Isotopic Interference from KL140061A-d4

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for KL140061A-d4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving potential isotopic interference issues when using this compound as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of the analyte KL140061A, where four hydrogen atoms have been replaced with deuterium. It is used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it can effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[1][2][3]

Q2: What is isotopic interference and how does it relate to this compound?

Isotopic interference, or "crosstalk," occurs when the isotopic signature of the unlabeled analyte (KL140061A) contributes to the signal of the deuterated internal standard (this compound).[4] All elements have naturally occurring heavier isotopes. For carbon-containing molecules, a small percentage of molecules will contain one or more ¹³C atoms, making them heavier. When a high concentration of unlabeled KL140061A is present, the population of its molecules that are four mass units heavier (M+4) due to the presence of these natural isotopes can be significant enough to be detected in the mass channel of this compound, leading to analytical bias.[5]

Q3: My calibration curve for KL140061A is non-linear at high concentrations. Could this be due to isotopic interference?

Yes, non-linearity in the calibration curve, especially at the upper limit of quantification (ULOQ), is a classic sign of isotopic interference.[4] At high concentrations of the unlabeled analyte, the contribution of its M+4 isotopes to the internal standard's signal becomes more pronounced. This artificially inflates the internal standard's response, causing the analyte/internal standard peak area ratio to plateau and the curve to become non-linear.[4][6]

Q4: How can I confirm that I am observing isotopic interference?

A straightforward way to confirm isotopic interference is to inject a high concentration of unlabeled KL140061A (without any this compound) and monitor the mass transition for the deuterated internal standard. If a signal is detected, it directly confirms crosstalk.[4][7]

Troubleshooting Guide

Issue 1: Higher than expected analyte concentrations, especially for low-level samples.

  • Possible Cause: Isotopic impurity in the this compound standard. The deuterated standard may contain a small amount of the unlabeled analyte.[7][8]

  • Troubleshooting Steps:

    • Analyze the Internal Standard Solution: Inject a solution containing only this compound and monitor the mass transition for the unlabeled analyte.

    • Consult the Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard. A purity of ≥98% is generally recommended.[9]

    • Mathematical Correction: If a significant amount of unlabeled analyte is present, its contribution can be calculated and subtracted from the measured analyte response.

Issue 2: Poor precision and accuracy in quality control (QC) samples.

  • Possible Cause: Deuterium back-exchange. Deuterium atoms on the internal standard may exchange with hydrogen atoms from the solvent, particularly under certain pH or temperature conditions.[8] This can alter the concentration of the deuterated standard over time.

  • Troubleshooting Steps:

    • Assess Stability: Incubate the internal standard in your sample matrix and mobile phase for a duration equivalent to your analytical run time. Re-inject and check for any increase in the signal of partially deuterated or unlabeled species.

    • Optimize pH and Temperature: Avoid highly acidic or basic conditions and elevated temperatures during sample preparation and storage if the deuterium labels are in labile positions.[9]

    • Review Labeling Position: Ensure the deuterium labels on this compound are on chemically stable positions (e.g., aromatic rings) rather than exchangeable sites (e.g., -OH, -NH).[3][7]

Data Presentation

Table 1: Hypothetical Isotopic Contribution of Unlabeled KL140061A to the this compound Signal

Concentration of Unlabeled KL140061A (ng/mL)Peak Area of Unlabeled KL140061A (Analyte Channel)Peak Area in this compound Channel (IS Channel)% Crosstalk (IS Area / Analyte Area) * 100
1050,000Not Detected0.00%
100500,0001,0000.20%
10005,000,00012,5000.25%
500025,000,00075,0000.30%
1000050,000,000175,0000.35%

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To quantify the percentage of the signal from unlabeled KL140061A that interferes with the this compound mass transition.

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a stock solution of unlabeled KL140061A in a suitable solvent (e.g., methanol) at a concentration at least 10-fold higher than the ULOQ of your assay.

  • Create a Dilution Series: Prepare a series of dilutions of the unlabeled KL140061A stock solution.

  • LC-MS/MS Analysis: Inject each dilution and acquire data, monitoring the mass transitions for both the unlabeled analyte and this compound.

  • Data Analysis:

    • Measure the peak area of the unlabeled KL140061A in its specific mass transition.

    • Measure the peak area of the signal that appears in the this compound mass transition at the same retention time.

    • Calculate the percentage of crosstalk using the formula: (% Crosstalk) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100.

Protocol 2: Mathematical Correction for Isotopic Interference

Objective: To correct for the contribution of the unlabeled analyte's isotopes to the internal standard's signal.

Methodology:

  • Determine the Crosstalk Factor: Using the data from Protocol 1, determine the average % crosstalk at the ULOQ. Let's assume this is 0.35%.

  • Apply Correction to Experimental Data: For each sample, the true internal standard peak area can be calculated as follows: Corrected IS Area = Measured IS Area - (Measured Analyte Area * 0.0035)

  • Recalculate Analyte Concentration: Use the corrected IS area to recalculate the peak area ratio and, subsequently, the concentration of the analyte.

Visualizations

Isotopic_Interference_Workflow cluster_identification Identification cluster_correction Correction A Non-linear calibration curve at high concentrations? B Analyze high concentration of unlabeled analyte A->B C Signal detected in IS channel? B->C D Quantify % crosstalk C->D Yes G Interference is not from isotopic crosstalk. Investigate other sources. C->G No E Apply mathematical correction to IS signal D->E F Re-process data E->F Signaling_Pathway_Correction A Measured Analyte Area D Interference Signal = Analyte Area * Crosstalk Factor A->D F Corrected Ratio = Analyte Area / Corrected IS Area A->F B Measured IS Area E Corrected IS Area = Measured IS Area - Interference Signal B->E C Crosstalk Factor (e.g., 0.0035) C->D D->E E->F

References

Preventing deuterium-hydrogen exchange with KL140061A-d4 in mobile phase.

Author: BenchChem Technical Support Team. Date: November 2025

A Guide to Preventing Deuterium-Hydrogen Exchange in Mobile Phases

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the potential for deuterium-hydrogen (D-H) exchange of KL140061A-d4 during liquid chromatography (LC) analysis. Since the specific chemical structure of KL140061A is not publicly available, this guide offers general principles and strategies applicable to a wide range of deuterated small molecules.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for my this compound sample?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom on your molecule of interest, this compound, is replaced by a hydrogen atom from the surrounding solvent (the mobile phase), or vice-versa.[1][2] This is a significant concern in quantitative analysis, particularly in LC-MS, because it can lead to a loss of the isotopic label. This loss can result in inaccurate quantification, as the deuterated internal standard may appear to have a lower concentration than it actually does, or it may contribute to the signal of the unlabeled analyte.[3]

Q2: How do I know if the deuterium atoms on my this compound are susceptible to exchange?

A2: The susceptibility of deuterium atoms to exchange depends on their location within the molecule.

  • Labile Deuteriums: Deuterium atoms attached to heteroatoms (e.g., oxygen in -OH, nitrogen in -NH, or sulfur in -SH) are highly susceptible to exchange with protons from protic solvents like water.[4]

  • Potentially Labile Deuteriums: Deuteriums on carbon atoms adjacent to a carbonyl group (alpha-protons) can be labile under acidic or basic conditions through a process called enolization.[5]

  • Stable Deuteriums: Deuterium atoms on aromatic rings or on carbon atoms not adjacent to heteroatoms are generally stable and not prone to exchange under typical chromatographic conditions.[4]

To assess the stability of the deuterium labels on this compound, review the certificate of analysis or any synthetic route information provided by the supplier. If this information is unavailable, you can perform a simple stability test by incubating the compound in your mobile phase for a set period and analyzing for any changes in the isotopic distribution.[3]

Q3: What are the primary factors in the mobile phase that promote D-H exchange?

A3: The two most critical factors that influence the rate of D-H exchange are pH and temperature .[1][6]

  • pH: The exchange rate is catalyzed by both acids and bases.[1][5] For many compounds, the rate of exchange is at its minimum at a slightly acidic pH (around 2.5-3.0).[1][5] Both highly acidic and basic mobile phases will accelerate D-H exchange.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[1]

  • Protic Solvents: The presence of protic solvents, especially water, in the mobile phase provides a source of hydrogen atoms for the exchange.

Troubleshooting Guide

This guide will help you identify and resolve issues related to the D-H exchange of this compound.

Issue 1: Inconsistent or drifting internal standard (this compound) response.

  • Potential Cause: Deuterium-hydrogen exchange is occurring during the analytical run, leading to a gradual decrease in the deuterated standard's signal.[3]

  • Troubleshooting Steps:

    • Assess Label Stability: Perform an experiment to confirm if exchange is happening. Incubate a solution of this compound in your mobile phase at room temperature. Analyze aliquots at different time points (e.g., 0, 1, 4, and 8 hours) and monitor the mass spectrum for a shift from the deuterated mass to the unlabeled mass.[3]

    • Optimize Mobile Phase pH: If exchange is confirmed, adjust the pH of your mobile phase to be in the range of 2.5-4.0, where the exchange rate is often at a minimum.[1][5]

    • Reduce Temperature: Lower the temperature of your autosampler and column compartment. Running the analysis at a lower temperature (e.g., 4°C) can significantly slow down the exchange rate.[1][7][8]

    • Minimize Run Time: Use a shorter chromatographic method (e.g., a faster gradient or a shorter column) to reduce the time the analyte spends in the mobile phase.[9]

Issue 2: Appearance of a peak at the mass of the unlabeled analyte (KL140061A) when injecting only the deuterated standard.

  • Potential Cause 1: Isotopic Impurity. The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.

  • Troubleshooting Steps for Potential Cause 1:

    • Check the Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity of the standard.[3] An isotopic enrichment of ≥98% is generally recommended.[10]

    • High Concentration Injection: Inject a high concentration of the this compound standard to assess the level of the unlabeled impurity.

  • Potential Cause 2: In-source Back-Exchange. The D-H exchange is happening in the mass spectrometer's ion source.

  • Troubleshooting Steps for Potential Cause 2:

    • Optimize MS Source Conditions: Adjust source parameters such as capillary temperature. A broad maximum in deuterium recovery is often observed between 100 and 200°C.[11]

Issue 3: Poor peak shape or retention time shifts for this compound.

  • Potential Cause: While not directly D-H exchange, the mobile phase conditions chosen to minimize exchange (e.g., low pH) might be affecting the chromatography of your analyte.

  • Troubleshooting Steps:

    • Evaluate Mobile Phase Modifiers: If using an acidic mobile phase, ensure it is compatible with your analyte's chemistry. For example, trifluoroacetic acid (TFA) can improve peak shape for some compounds but may suppress ionization in the mass spectrometer. Formic acid is a common alternative.

    • Consider Aprotic Solvents: Replacing a portion of the water in the mobile phase with a polar aprotic solvent like dimethylformamide (DMF) can reduce back-exchange while potentially improving chromatographic separation.[12][13]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting D-H exchange issues with this compound.

D_H_Exchange_Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_remediate Remediation cluster_verify Verification observe_issue Inconsistent IS Signal / Analyte Peak in IS-only Injection check_purity Check CoA / Inject High Conc. of IS observe_issue->check_purity Is it impurity? test_stability Incubate IS in Mobile Phase observe_issue->test_stability Is it exchange? optimize_ms Optimize MS Source Conditions check_purity->optimize_ms If impurity is low, check in-source exchange optimize_ph Adjust Mobile Phase pH (Target: 2.5 - 4.0) test_stability->optimize_ph If exchange is confirmed lower_temp Lower Autosampler & Column Temperature (e.g., 4°C) optimize_ph->lower_temp shorten_run Shorten Chromatographic Run Time lower_temp->shorten_run aprotic_solvent Consider Aprotic Mobile Phase Modifier (e.g., DMF) shorten_run->aprotic_solvent verify_stability Re-run Stability Test / Analyze Samples aprotic_solvent->verify_stability optimize_ms->verify_stability

Caption: Troubleshooting workflow for D-H exchange.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Mobile Phase

Objective: To determine if deuterium-hydrogen exchange of this compound occurs in the proposed mobile phase.

Materials:

  • This compound stock solution

  • Proposed mobile phase

  • LC-MS system

Methodology:

  • Prepare a solution of this compound in the mobile phase at the working concentration.

  • Immediately inject a portion of this solution onto the LC-MS system and acquire the mass spectrum. This is the T=0 time point.

  • Incubate the remaining solution at room temperature.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours), inject an aliquot of the solution and acquire the mass spectrum.

  • Data Analysis: Compare the mass spectra over time. A decrease in the abundance of the ion corresponding to this compound and a concurrent increase in the abundance of ions corresponding to d3, d2, d1, and d0 species indicates that D-H exchange is occurring.

Protocol 2: Optimized Mobile Phase Preparation to Minimize D-H Exchange

Objective: To prepare a mobile phase that minimizes the rate of deuterium-hydrogen exchange.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (or other organic solvent)

  • Formic acid (or other acidifier)

  • pH meter

Methodology:

  • Prepare the aqueous component of the mobile phase (e.g., 95:5 water:acetonitrile).

  • While stirring, slowly add formic acid dropwise until the pH of the aqueous component is within the target range of 2.5-4.0.

  • Filter the mobile phase through a 0.22 µm filter.

  • Store the mobile phase at a cool temperature (e.g., 4°C) when not in use.

  • For further reduction of exchange, consider replacing a portion of the water with an aprotic solvent like dimethylformamide (up to 40%).[13]

Quantitative Data Summary

The following table summarizes key parameters for minimizing D-H exchange.

ParameterRecommended ConditionRationale
Mobile Phase pH 2.5 - 4.0The rate of D-H exchange is at a minimum in this pH range for many compounds.[1][5]
Temperature ≤ 4°CLowering the temperature significantly slows the rate of the exchange reaction.[1][7][8]
Chromatography Run Time As short as possibleMinimizes the time the analyte is exposed to the protic mobile phase.[9]
Mobile Phase Composition Consider replacing up to 40% of H₂O with a polar aprotic solvent (e.g., DMF)Aprotic solvents do not have exchangeable protons, thus reducing the back-exchange.[12][13]

Signaling Pathway and Logical Relationship Diagrams

Logical Relationship for D-H Exchange Mitigation

This diagram illustrates the relationship between experimental conditions and the prevention of D-H exchange.

DH_Mitigation_Logic cluster_factors Factors Promoting D-H Exchange cluster_strategies Mitigation Strategies Protic_Solvent Protic Solvent (e.g., Water) Aprotic_Modifier Use Aprotic Modifier (e.g., DMF) Protic_Solvent->Aprotic_Modifier Fast_LC Fast Chromatography Protic_Solvent->Fast_LC High_pH High or Low pH Optimal_pH Optimize pH (2.5 - 4.0) High_pH->Optimal_pH High_Temp High Temperature Low_Temp Lower Temperature (≤ 4°C) High_Temp->Low_Temp Goal Prevent D-H Exchange of This compound Aprotic_Modifier->Goal Optimal_pH->Goal Low_Temp->Goal Fast_LC->Goal

Caption: Logic for D-H exchange mitigation.

References

Technical Support Center: Optimizing KL140061A-d4 Internal Standard Response

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of KL140061A-d4 as an internal standard in your analytical assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative LC-MS/MS analysis?

A1: Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the best choice for quantitative mass spectrometry.[1] This is because they are chemically almost identical to the analyte of interest (KL140061A).[2] As a result, they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1][2] This similarity allows the internal standard to effectively compensate for variability that can occur during sample extraction, matrix effects (such as ion suppression or enhancement), and fluctuations in instrument response.[2][3]

Q2: What are the ideal purity requirements for the this compound internal standard?

A2: For reliable and accurate quantification, your this compound internal standard should have high chemical and isotopic purity. The generally accepted requirements are:

  • Chemical Purity: >99%[2]

  • Isotopic Enrichment: ≥98%[2]

High purity ensures that the internal standard behaves predictably and does not introduce interferences.[2] The presence of unlabeled KL140061A as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at low levels.[2][4]

Q3: What is the optimal concentration of this compound to use in my experiments?

A3: The optimal concentration of this compound will depend on the expected concentration range of KL140061A in your samples and the sensitivity of your LC-MS/MS instrument.[5] A common practice is to use a concentration that provides a strong, reproducible signal without saturating the detector and falls within the mid-range of your calibration curve.[1][5]

Q4: When should I add the this compound internal standard to my samples?

A4: The internal standard should be added as early as possible in the sample preparation process.[1][3] For plasma samples, for instance, this compound should be added before any protein precipitation or extraction steps.[1] This ensures that it can account for any analyte loss or variability throughout all subsequent handling stages.[1]

Troubleshooting Guides

Issue 1: High Variability in this compound Peak Area

High variability in the internal standard peak area across a run can compromise the accuracy and precision of your results. The following table outlines potential causes and recommended actions.

Potential Cause Troubleshooting Steps
Inconsistent Pipetting Use a calibrated pipette for adding the internal standard. For high-throughput applications, consider using an automated liquid handler to minimize human error.[5]
Matrix Effects Evaluate matrix effects by comparing the this compound response in a clean solvent versus the sample matrix. If significant ion suppression or enhancement is observed, you may need to optimize your sample cleanup procedure or implement matrix-matched calibration curves.[5]
Instability in Matrix Assess the stability of this compound in your specific sample matrix and under your storage conditions.[1] Consider potential degradation or adsorption to container surfaces.[1]
Instrument Drift If the internal standard signal drifts over the course of the analytical run, this could indicate a loss of instrument sensitivity. While the IS is meant to correct for this, a significant drift should be investigated.[6]
Issue 2: Chromatographic Peak Shape or Retention Time Problems

Poor chromatography can lead to inaccurate integration and unreliable results.

Table 1: Troubleshooting Poor Peak Shape and Retention Time Shifts

Symptom Potential Cause Recommended Action
Poor Peak Shape (Tailing or Fronting) Suboptimal LC conditions.Optimize mobile phase composition, gradient profile, and column temperature to achieve a sharp, symmetrical peak.[5]
Retention Time Shift (IS vs. Analyte) Deuterium isotope effect.This is a known phenomenon where deuterated compounds may elute slightly earlier than their non-deuterated counterparts.[5][7] This is generally acceptable, but the chromatographic method should be optimized to ensure co-elution to the extent that both compounds experience similar matrix effects.[8]
Drifting Retention Time Inadequate column equilibration or temperature fluctuations.Ensure the column is properly equilibrated before each injection and that the column oven temperature is stable.
Issue 3: Inaccurate Quantification and Poor Precision

If your quality control (QC) samples are failing, it could be due to a number of issues related to the internal standard.

Table 2: Troubleshooting Inaccurate Quantification

Symptom Potential Cause Recommended Action
High %CV in QC Samples Inconsistent sample preparation or matrix effects.Review the entire sample preparation workflow for consistency. Ensure the internal standard is tracking the analyte's behavior by evaluating the analyte/IS response ratio.[3]
Analyte Overestimation Presence of unlabeled analyte in the IS.Inject a high concentration of the this compound solution alone to check for any signal at the analyte's mass transition. If significant, contact the supplier for a higher purity batch.[2]
Isotopic Exchange (H/D Exchange) Loss of deuterium from the internal standard.This can occur if the deuterium atoms are on labile positions (e.g., -OH, -NH). Avoid storing or preparing solutions in strongly acidic or basic conditions.[7][9]

Experimental Protocols

Protocol 1: Assessing Isotopic Exchange of this compound

This protocol helps determine if the deuterium labels on this compound are exchanging with protons from the solvent or matrix.

  • Prepare Solutions:

    • Solution A: KL140061A and this compound in the initial mobile phase.

    • Solution B: this compound only in the initial mobile phase.

    • Solution C: this compound only in the sample diluent.

  • Initial Analysis (T=0):

    • Inject Solution A to establish the baseline response for both the analyte and the internal standard.

    • Inject Solution B to confirm the purity of the internal standard.

  • Incubation:

    • Incubate Solutions B and C at the temperature and for a duration that mimics your typical sample analysis workflow.

  • Final Analysis:

    • Re-inject Solutions B and C.

  • Data Analysis:

    • Monitor the mass spectrum of this compound in the incubated solutions. An increase in the signal corresponding to the unlabeled analyte (KL140061A) or partially deuterated species would indicate that isotopic exchange has occurred.[7]

Protocol 2: Evaluating Matrix Effects

This experiment quantifies the extent of ion suppression or enhancement caused by the sample matrix.

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike KL140061A and this compound into the final reconstitution solvent.

    • Set 2 (Post-Extraction Spike): Process blank matrix through the entire sample preparation procedure. Spike KL140061A and this compound into the final extract.

    • Set 3 (Pre-Extraction Spike): Spike KL140061A and this compound into the blank matrix at the beginning of the sample preparation procedure.

  • Analysis:

    • Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) * 100

    • Recovery (%) = (Peak Area in Set 3 / Peak Area in Set 2) * 100

    • A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Aliquot Sample (e.g., Plasma) add_is Add this compound Working Solution sample->add_is mix Vortex Mix add_is->mix precip Protein Precipitation (e.g., add Acetonitrile) mix->precip centrifuge Centrifuge precip->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate & Reconstitute transfer->evaporate inject Inject into LC-MS/MS System evaporate->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate ratio Calculate Analyte/IS Area Ratio integrate->ratio quantify Quantify vs. Calibration Curve ratio->quantify

Caption: Workflow for sample quantification using this compound.

troubleshooting_logic start High Variability in IS Response? check_pipetting Verify Pipetting Accuracy & Consistency start->check_pipetting pipetting_ok Consistent? check_pipetting->pipetting_ok check_matrix Evaluate Matrix Effects (Post-Extraction Spike) matrix_ok <20% Variation? check_matrix->matrix_ok check_stability Assess IS Stability in Matrix stability_ok Stable? check_stability->stability_ok pipetting_ok->check_matrix Yes improve_pipetting Action: Use Calibrated Pipette or Automation pipetting_ok->improve_pipetting No matrix_ok->check_stability Yes improve_cleanup Action: Optimize Sample Cleanup or Use Matrix-Matched Calibrants matrix_ok->improve_cleanup No investigate_stability Action: Investigate Storage Conditions & Diluents stability_ok->investigate_stability No end Issue Resolved stability_ok->end Yes improve_pipetting->end improve_cleanup->end investigate_stability->end

Caption: Troubleshooting logic for high internal standard variability.

References

Technical Support Center: Managing Signal Drift of KL140061A-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal drift of the deuterated internal standard KL140061A-d4 during analytical runs.

Frequently Asked Questions (FAQs)

Q1: What is signal drift and why is it a concern for this compound?

Signal drift refers to the gradual, often unidirectional, change in instrument response over the course of an analytical run.[1] For this compound, which serves as an internal standard (IS), a stable signal is crucial for accurate quantification of the target analyte.[2] Signal drift in the IS can lead to inaccurate and imprecise results, compromising the integrity of study data.[3]

Q2: What are the potential primary causes of signal drift for a deuterated internal standard like this compound?

The primary causes of signal drift for this compound can be categorized into three main areas:

  • Instrument-Related Issues:

    • Unstable Electrospray: Fluctuations in the electrospray ionization (ESI) source can lead to inconsistent ion generation and, consequently, signal drift.[1]

    • Temperature Changes: Variations in laboratory temperature can affect the stability of the LC-MS system, particularly the ion source and quadrupoles.[1][4]

    • Contamination: Buildup of contaminants in the ion source, optics, or mass analyzer can lead to a gradual decline in signal intensity.[5]

    • Vacuum Fluctuations: Changes in the vacuum level of the mass spectrometer can impact ion transmission and signal stability.[1]

    • LC Pump Performance: Inconsistent mobile phase composition due to pump malfunctions can cause baseline drift and affect analyte ionization.[4]

  • Method-Related Issues:

    • Matrix Effects: Co-eluting components from the sample matrix can suppress or enhance the ionization of this compound, leading to signal variability.[6][7]

    • Chromatographic Inconsistencies: Degradation of the analytical column or changes in mobile phase composition can alter retention times and peak shapes, contributing to signal drift.[8]

    • Inadequate Equilibration: Insufficient column equilibration between injections can lead to shifting retention times and variable signal responses.

  • Sample/Standard-Related Issues:

    • Isotopic Instability (H/D Exchange): Deuterium atoms on this compound may exchange with hydrogen atoms from the solvent or sample matrix, especially under certain pH conditions.[9] This can alter the mass-to-charge ratio and signal intensity of the deuterated standard.

    • Analyte and Internal Standard Co-elution: A slight chromatographic separation between the analyte and this compound due to the deuterium isotope effect can expose them to different matrix environments, causing differential signal suppression or enhancement.[9][10]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Matrix Effects

Matrix effects are a common cause of signal instability and drift. The following steps will help you assess and manage their impact on your this compound signal.

Experimental Protocol: Assessing Matrix Effects

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or a clean solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike this compound into the extracted matrix supernatant.

  • Analyze both sets of samples using your LC-MS method.

  • Compare the peak areas of this compound between the two sets.

Data Presentation: Matrix Effect Evaluation

Sample SetDescriptionMean Peak Area of this compoundMatrix Effect (%)Interpretation
Set A This compound in clean solvente.g., 500,000N/AReference Signal
Set B This compound in extracted blank matrixe.g., 250,000-50%Ion Suppression
Set B This compound in extracted blank matrixe.g., 750,000+50%Ion Enhancement

Matrix Effect (%) = ((Peak Area in Set B - Peak Area in Set A) / Peak Area in Set A) * 100

Troubleshooting Steps:

  • Optimize Chromatography: Modify the chromatographic gradient or change the analytical column to better separate this compound from co-eluting matrix components.[9]

  • Improve Sample Preparation: Employ a more rigorous sample clean-up technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9]

Visualization: Matrix Effect Troubleshooting Workflow

start Signal Drift Observed for this compound assess_matrix Assess Matrix Effects (Post-Extraction Spike Experiment) start->assess_matrix result Significant Matrix Effect Detected? assess_matrix->result optimize_chrom Optimize Chromatography (e.g., new column, modified gradient) result->optimize_chrom Yes improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) result->improve_cleanup Yes dilute_sample Dilute Sample result->dilute_sample Yes no_matrix_effect Investigate Other Causes (e.g., Instrument, H/D Exchange) result->no_matrix_effect No re_evaluate Re-evaluate Matrix Effects optimize_chrom->re_evaluate improve_cleanup->re_evaluate dilute_sample->re_evaluate

Caption: Workflow for troubleshooting matrix effects.

Guide 2: Addressing Isotopic Instability (H/D Exchange)

Deuterium exchange can lead to a gradual loss of the this compound signal.[9] This is more likely to occur if the deuterium atoms are in labile positions and exposed to acidic or basic conditions.

Experimental Protocol: Evaluating H/D Exchange

  • Prepare two solutions of this compound:

    • Solution 1: Dissolve this compound in a neutral, aprotic solvent (e.g., acetonitrile).

    • Solution 2: Dissolve this compound in your sample preparation solvent (if it is acidic or basic) and incubate under the same conditions as your samples.

  • Analyze both solutions immediately after preparation and after several hours.

  • Monitor the signal intensity of this compound and look for the appearance of peaks corresponding to partially or fully hydrogenated versions of the molecule.

Troubleshooting Steps:

  • Modify Sample pH: If possible, adjust the pH of your sample preparation and mobile phases to be closer to neutral to minimize H/D exchange.[11]

  • Solvent Selection: Use aprotic solvents for sample preparation and storage whenever feasible.

  • Contact Supplier: If H/D exchange is suspected, contact the supplier of this compound to inquire about the stability of the deuterium labels.

Visualization: H/D Exchange Logical Diagram

start Suspected H/D Exchange (Signal Loss Over Time) check_conditions Review Sample & Mobile Phase pH start->check_conditions is_acidic_basic Are Conditions Acidic or Basic? check_conditions->is_acidic_basic modify_ph Modify pH to be Closer to Neutral is_acidic_basic->modify_ph Yes use_aprotic Use Aprotic Solvents is_acidic_basic->use_aprotic Yes no_issue H/D Exchange Unlikely Investigate Other Causes is_acidic_basic->no_issue No re_test Re-test for Signal Stability modify_ph->re_test use_aprotic->re_test

Caption: Logic for addressing potential H/D exchange.

Guide 3: General Instrument and Method Troubleshooting

If matrix effects and isotopic instability have been ruled out, the signal drift may be due to instrument or general method issues.

Troubleshooting Checklist:

  • LC System:

    • Check for Leaks: Visually inspect all fittings and connections for any signs of leakage.[8]

    • Pump Performance: Monitor the pump pressure for fluctuations. A noisy or drifting baseline can indicate pump issues.[4]

    • Degasser: Ensure the mobile phase degasser is functioning correctly.

    • Column Health: Evaluate peak shape and retention time stability. A deteriorating column can lead to signal drift.[8]

  • MS System:

    • Clean the Ion Source: Contamination of the ESI probe, capillary, and cone/orifice is a common cause of signal decline.[5]

    • Check Gas Flows: Verify that nebulizer and drying gas flows are stable and at the correct setpoints.

    • Monitor Vacuum: Ensure the vacuum levels in all stages of the mass spectrometer are within the manufacturer's specifications.[1]

    • Temperature Stability: Confirm that the laboratory temperature is stable, as significant fluctuations can affect instrument performance.[4]

Visualization: General Troubleshooting Pathway

start Signal Drift Persists check_lc Inspect LC System (Leaks, Pump Pressure, Column) start->check_lc lc_issue LC Issue Identified? check_lc->lc_issue check_ms Inspect MS System (Ion Source, Gas Flow, Vacuum) ms_issue MS Issue Identified? check_ms->ms_issue lc_issue->check_ms No resolve_lc Resolve LC Issue (e.g., Fix Leak, Service Pump) lc_issue->resolve_lc Yes resolve_ms Resolve MS Issue (e.g., Clean Source, Adjust Gas) ms_issue->resolve_ms Yes contact_support Contact Instrument Vendor Support ms_issue->contact_support No re_run Perform System Suitability Test resolve_lc->re_run resolve_ms->re_run

Caption: Pathway for general instrument troubleshooting.

References

Technical Support Center: Troubleshooting Chromatographic Issues with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide addresses the common issue of chromatographic separation between an analyte and its deuterated internal standard, exemplified by the hypothetical compound KL140061A-d4.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a deuterated internal standard like this compound?

A deuterated internal standard (D-IS) is a version of the analyte where several hydrogen atoms have been replaced by deuterium. Its primary role in LC-MS analysis is to act as an internal reference to correct for variations during sample preparation, extraction, and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar matrix effects and instrument variability, leading to more accurate and precise quantification.[1][2]

Q2: Why is my deuterated internal standard (this compound) separating from the analyte during chromatography?

This phenomenon is known as the "isotope effect".[1][3] The bond between carbon and deuterium (C-D) is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. These subtle differences can alter the polarity and interaction with the stationary phase of the chromatography column, causing the deuterated compound to elute at a slightly different time than the non-deuterated analyte.[1] In reversed-phase chromatography, it is common for the deuterated standard to elute slightly earlier.[4]

Q3: What problems can arise from the separation of the analyte and internal standard?

Even a slight chromatographic separation can lead to significant issues with data quality. If the analyte and the internal standard do not co-elute perfectly, they may be exposed to different components of the sample matrix as they enter the mass spectrometer.[1][5] This can result in "differential matrix effects," where one compound experiences ion suppression or enhancement to a different degree than the other, compromising the accuracy and reproducibility of the results.[3][4][5]

Troubleshooting Guide: Analyte and Deuterated Internal Standard Separation

If you observe chromatographic separation between your analyte and this compound, follow these troubleshooting steps to achieve co-elution and ensure data integrity.

Step 1: Verify and Assess the Separation

The first step is to confirm and quantify the degree of separation.

  • Action: Overlay the chromatograms of the analyte and the deuterated internal standard from a representative sample injection.

  • Evaluation: Visually inspect for any shift in retention time between the two peaks. A clear separation indicates that optimization is necessary.[3][5]

Step 2: Optimize Chromatographic Conditions

Adjusting the chromatographic method is the most direct way to improve co-elution.

  • Modify the Mobile Phase Gradient: A shallower gradient around the elution time of the analyte and internal standard can help merge the two peaks.

  • Change the Column Chemistry: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). Different column chemistries will have varying selectivities, one of which may minimize the isotope effect for your specific compounds.[1]

  • Adjust the Column Temperature: Altering the column temperature can change the selectivity of the separation and may improve the co-elution of the analyte and its deuterated internal standard.[1]

ParameterInitial ConditionOptimized ConditionRationale
Gradient Slope 10%/min5%/minA less steep gradient increases resolution in that time window, potentially merging closely eluting peaks.
Column Temperature 35°C40°C or 30°CTemperature affects the thermodynamics of partitioning; a change can alter selectivity.
Mobile Phase pH 3.03.5 or 2.5For ionizable compounds, a small pH change can alter retention characteristics.
Step 3: Evaluate Matrix Effects

If chromatographic optimization does not achieve perfect co-elution, it is crucial to assess whether differential matrix effects are impacting your results.

  • Action: Perform a post-column infusion experiment. This will help identify regions of ion suppression or enhancement in your chromatogram.

  • Evaluation: Compare the retention times of your analyte and internal standard with the profile from the post-column infusion. If they elute in a region of significant and variable matrix effects, it underscores the need for better co-elution or improved sample preparation.[1]

Step 4: Consider the Internal Standard Itself

If the issue persists, properties of the internal standard may be a contributing factor.

  • Level of Deuteration: An excessive number of deuterium atoms can magnify the isotope effect. If possible, consider using an internal standard with fewer deuterium atoms (though enough to be resolved from the analyte's natural isotopic distribution).[1]

  • Isotopic Purity: Ensure the deuterated internal standard has high isotopic purity (≥98%) to minimize the contribution of any unlabeled analyte present as an impurity.[1][3]

Experimental Protocols

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To visually determine the extent of separation between the analyte and the deuterated internal standard.

Methodology:

  • Prepare a solution containing both the analyte and this compound at a known concentration in a relevant matrix or solvent.

  • Inject the solution onto the LC-MS system using your current analytical method.

  • Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for both the analyte and the internal standard.

  • In your chromatography data system, overlay the chromatograms for the analyte and this compound.

  • Zoom in on the elution region and compare the retention times at the apex of each peak.

Protocol 2: Post-Column Infusion for Matrix Effect Evaluation

Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.

Methodology:

  • System Setup: Use a T-connector to introduce a constant flow of a solution containing the analyte and this compound into the LC eluent stream between the analytical column and the mass spectrometer's ion source. This is typically done with a syringe pump.

  • Infusion Solution: Prepare a solution of the analyte and internal standard in a solvent compatible with your mobile phase at a concentration that provides a stable and moderate signal.

  • Analysis: Inject a blank matrix sample (that has undergone the full sample preparation process) onto the LC system while the infusion is running.

  • Data Interpretation: Monitor the signal of the infused compounds.

    • A stable baseline indicates no significant matrix effects.

    • A dip in the baseline at a specific retention time indicates ion suppression.

    • A rise in the baseline indicates ion enhancement.

Troubleshooting Workflow

TroubleshootingWorkflow start Issue: this compound and Analyte Chromatographically Separated verify_separation Step 1: Verify Separation Overlay Chromatograms start->verify_separation is_separated Are Peaks Separated? verify_separation->is_separated optimize_chrom Step 2: Optimize Chromatography - Adjust Gradient - Change Column - Modify Temperature is_separated->optimize_chrom Yes end_resolved Issue Resolved is_separated->end_resolved No check_coelution Achieved Co-elution? optimize_chrom->check_coelution evaluate_matrix Step 3: Evaluate Matrix Effects (Post-Column Infusion) check_coelution->evaluate_matrix No check_coelution->end_resolved Yes matrix_effect_present Significant Differential Matrix Effect? evaluate_matrix->matrix_effect_present consider_is Step 4: Re-evaluate Internal Standard - Deuteration Level - Purity matrix_effect_present->consider_is No improve_cleanup Improve Sample Clean-up matrix_effect_present->improve_cleanup Yes end_unresolved Contact Technical Support consider_is->end_unresolved improve_cleanup->optimize_chrom

Caption: Troubleshooting workflow for chromatographic separation of an analyte and its deuterated internal standard.

References

Technical Support Center: Troubleshooting Inconsistent Peak Areas of KL140061A-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent peak areas observed during the quantitative analysis of KL140061A-d4.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for inconsistent peak areas of a deuterated internal standard like this compound?

Inconsistent peak areas for deuterated internal standards can arise from a variety of factors, broadly categorized as issues related to the internal standard itself, the analytical method, or the instrumentation. Common causes include:

  • Isotopic Crosstalk: Interference from the unlabeled analyte's naturally occurring isotopes can contribute to the signal of the deuterated internal standard, especially if the mass difference is small.[1]

  • Deuterium Exchange: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, leading to a decrease in the deuterated signal and an increase in the unlabeled analyte signal over time.[1]

  • Impurity of the Internal Standard: The deuterated standard may contain a small amount of the unlabeled analyte from its synthesis.[1]

  • Inaccurate Pipetting and Sample Preparation: Variability in the addition of the internal standard or inconsistent sample preparation steps can lead to significant errors.[2]

  • Matrix Effects: Differential ion suppression or enhancement between the analyte and the internal standard can occur, especially if they do not co-elute perfectly.[2]

  • LC-MS System Issues: Problems with the autosampler, pump, column, or mass spectrometer ion source can all contribute to inconsistent peak areas.[2][3]

Q2: How can I determine if isotopic crosstalk is affecting my results?

To assess the contribution of the analyte to the internal standard signal, you can perform the following experiment:

  • Prepare a series of calibration standards of the unlabeled analyte in the blank matrix.

  • Do not add the deuterated internal standard (this compound).

  • Analyze the samples using your established LC-MS/MS method and monitor the multiple reaction monitoring (MRM) transition for this compound.

  • If you observe a signal in the internal standard channel that increases with the analyte concentration, this indicates isotopic crosstalk.[1]

Q3: What is deuterium exchange and how can I mitigate it?

Deuterium exchange is the replacement of deuterium atoms on your internal standard with hydrogen atoms from the surrounding environment (e.g., mobile phase, sample matrix). This can lead to a decrease in the internal standard's peak area and a corresponding increase in the analyte's peak area.

To check for deuterium exchange:

  • Incubate a solution of this compound in the sample matrix at different pH values and temperatures over time.

  • Analyze the samples by LC-MS/MS and monitor the signal intensities of both this compound and the unlabeled analyte. A decrease in the deuterated signal with a concurrent increase in the unlabeled signal indicates exchange.[1]

Mitigation Strategies:

  • Ensure the deuterium labels are on stable positions of the molecule.

  • Avoid extreme pH and high temperatures during sample preparation and storage.

  • If exchange is persistent, consider using a more heavily deuterated standard or a ¹³C or ¹⁵N labeled internal standard, which are not susceptible to exchange.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of inconsistent this compound peak areas.

Table 1: Summary of Potential Issues and Corrective Actions
CategoryPotential IssueRecommended Action
Internal Standard Isotopic CrosstalkIncrease the mass difference between analyte and IS (ideally ≥ 4 Da). Optimize IS concentration.[1]
Deuterium ExchangeCheck label stability. Avoid harsh pH/temperature. Consider ¹³C or ¹⁵N labeled standards.[1]
ImpurityVerify the isotopic and chemical purity of the internal standard via the Certificate of Analysis or by HRMS/NMR.
Methodology Inconsistent PipettingCalibrate and verify the performance of all pipettes. Use a consistent pipetting technique.
Sample Preparation VariabilityEnsure uniform extraction, evaporation, and reconstitution steps for all samples.
Matrix EffectsEvaluate matrix effects by comparing analyte/IS response in neat solution vs. post-extraction spiked matrix. Optimize sample cleanup and chromatography for co-elution.[2]
Incompatible Sample SolventEnsure the sample solvent is as weak as or weaker than the initial mobile phase to prevent peak distortion.[3]
Instrumentation Autosampler/Injector IssuesCheck for air bubbles in the syringe, leaks in the sample loop, and proper needle seating. Perform injector reproducibility tests.
LC Pump and Mobile PhaseEnsure mobile phase is fresh, properly degassed, and free of contamination. Check for leaks in the pump and fittings.
Column DegradationInspect the column for voids or contamination. If necessary, flush or replace the column.
MS Source ContaminationClean the ion source components (e.g., capillary, cone) according to the manufacturer's recommendations.
Inappropriate MS ParametersEnsure sufficient data points across the peak (aim for 15-20). Optimize dwell time and other source parameters.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Small Molecule Quantification using a Deuterated Internal Standard

This protocol provides a general framework that can be adapted for the quantification of an analyte using this compound as the internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the unlabeled analyte in a suitable organic solvent (e.g., methanol, acetonitrile).

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte and a single working solution of the internal standard in the appropriate solvent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of blank biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add a known amount of the analyte working solution (for calibration curve and QCs) and a fixed amount of the this compound working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (or other suitable protein precipitation solvent) to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex and centrifuge again before injection.

3. UPLC-MS/MS Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient to achieve separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

  • MRM Transitions: Optimized precursor and product ions for both the analyte and this compound.

Table 2: Example Calibration Curve Data
Analyte Concentration (ng/mL)Analyte Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
11,520510,0000.003
57,850505,0000.016
1015,500512,0000.030
5076,900508,0000.151
100152,000502,0000.303
500755,000498,0001.516
10001,510,000495,0003.051

Visualizations

Troubleshooting_Workflow cluster_check Initial Checks cluster_investigate In-depth Investigation cluster_resolve Resolution start Inconsistent this compound Peak Areas check_is Verify Internal Standard (Purity, Stability) start->check_is check_method Review Sample Preparation (Pipetting, Consistency) start->check_method check_system Inspect LC-MS System (Leaks, Contamination) start->check_system investigate_crosstalk Assess Isotopic Crosstalk check_is->investigate_crosstalk investigate_exchange Evaluate Deuterium Exchange check_is->investigate_exchange investigate_matrix Analyze Matrix Effects check_method->investigate_matrix resolve_system Perform System Maintenance check_system->resolve_system resolve_is Optimize IS or Synthesize New Standard investigate_crosstalk->resolve_is investigate_exchange->resolve_is resolve_method Refine Analytical Method investigate_matrix->resolve_method end Consistent Peak Areas resolve_is->end resolve_method->end resolve_system->end

Caption: Troubleshooting workflow for inconsistent this compound peak areas.

Experimental_Workflow prep_solutions Prepare Stock & Working Solutions (Analyte & IS) sample_prep Sample Preparation (Spiking & Protein Precipitation) prep_solutions->sample_prep centrifuge1 Centrifugation sample_prep->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 inject LC-MS/MS Analysis centrifuge2->inject data_processing Data Processing & Quantification inject->data_processing

References

Impact of KL140061A-d4 impurities on quantification accuracy.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of KL140061A-d4 impurities on quantification accuracy. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its impurities a concern?

This compound is a deuterated form of the analyte KL140061A, commonly used as an internal standard in mass spectrometry-based quantification. Impurities in the this compound standard, particularly the presence of unlabeled analyte (d0) or partially labeled species (d1, d2, d3), can lead to inaccurate quantification of the target analyte.

Q2: How do isotopic impurities in this compound affect quantification accuracy?

Isotopic impurities can introduce bias in quantification results. The presence of the unlabeled analyte (d0 impurity) in the internal standard can artificially inflate the measured response of the analyte, leading to an underestimation of its true concentration. Conversely, the presence of the deuterated internal standard in the analyte sample can lead to an overestimation.

Q3: What are the common types of impurities found in deuterated standards like this compound?

Common impurities include:

  • Isotopic Impurities: Presence of molecules with fewer deuterium atoms than intended (d0, d1, d2, d3).

  • Chemical Impurities: Byproducts from the synthesis of this compound.

  • Contaminants: Extraneous substances introduced during handling or storage.

Q4: How can I assess the isotopic purity of my this compound standard?

The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).[1] This involves analyzing the isotopic distribution of the standard to measure the relative abundance of the desired d4 species compared to the d0, d1, d2, and d3 species.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of an analyte using this compound as an internal standard.

Issue 1: Inaccurate and Imprecise Results

Possible Cause: Significant isotopic impurity in the this compound internal standard. The presence of the unlabeled analyte (d0) in the internal standard can contribute to the analyte's signal, leading to inaccurate measurements.

Troubleshooting Steps:

  • Verify Isotopic Purity: Analyze the this compound standard alone by LC-MS or direct infusion to determine the percentage of the d0 impurity.

  • Apply Correction Factors: If the d0 impurity is significant, a correction factor can be applied to the calculations to account for its contribution to the analyte signal.

  • Source a Higher Purity Standard: If the impurity level is unacceptably high, obtain a new batch of this compound with higher isotopic purity.

Issue 2: Poor Signal-to-Noise Ratio

Possible Cause: Low concentration of the internal standard or interference from co-eluting substances.

Troubleshooting Steps:

  • Optimize Internal Standard Concentration: Ensure the concentration of this compound is appropriate to yield a strong and reproducible signal.

  • Improve Chromatographic Separation: Optimize the liquid chromatography method to separate the analyte and internal standard from interfering matrix components.

  • Check for Contamination: Clean the mass spectrometer and LC system to remove potential sources of contamination.[2]

Issue 3: Non-Linear Calibration Curve

Possible Cause: Isotopic interference between the analyte and the internal standard, particularly at high concentrations.

Troubleshooting Steps:

  • Evaluate Isotopic Overlap: Assess the contribution of the M+4 isotope of the analyte to the signal of the this compound internal standard, and vice-versa.

  • Select Appropriate Transitions (for MS/MS): Choose MRM transitions that are specific to the analyte and the internal standard and have minimal cross-talk.

  • Use a Different Internal Standard: If isotopic overlap is unavoidable, consider using an internal standard with a larger mass difference from the analyte (e.g., ¹³C-labeled).

Data Presentation

Table 1: Impact of d0 Impurity in this compound on Analyte Quantification

True Analyte Concentration (ng/mL)d0 Impurity in IS (%)Measured Analyte Concentration (ng/mL)% Inaccuracy
100.110.010.1%
101.010.101.0%
105.010.505.0%
1000.1100.010.01%
1001.0100.100.1%
1005.0100.500.5%

This table illustrates the theoretical impact of the d0 impurity in the this compound internal standard on the accuracy of the measured analyte concentration.

Experimental Protocols

Protocol for Determining Isotopic Purity of this compound by LC-MS
  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration of 1 µg/mL.[1][2]

  • LC-MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to elute the compound.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Mode: Full scan from m/z 100 to 1000.

      • Resolution: High resolution (e.g., >10,000) to resolve isotopic peaks.[1]

  • Data Analysis:

    • Extract the ion chromatograms for the d0, d1, d2, d3, and d4 species of KL140061A.

    • Integrate the peak areas for each isotopic species.

    • Calculate the percentage of each species relative to the total area of all isotopic peaks.

Visualizations

Isotopic_Distribution cluster_Analyte Analyte (KL140061A) cluster_IS Internal Standard (this compound) cluster_MS Mass Spectrometer A_d0 d0 MS_Analyte Analyte Signal A_d0->MS_Analyte A_d1 d1 A_d2 d2 IS_d0 d0 Impurity IS_d0->MS_Analyte Interference IS_d1 d1 Impurity IS_d2 d2 Impurity IS_d3 d3 Impurity IS_d4 d4 (Desired) MS_IS IS Signal IS_d4->MS_IS

Caption: Impact of d0 impurity on analyte signal.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing p1 Prepare this compound Solution a1 Inject Sample p1->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Extract Ion Chromatograms a3->d1 d2 Integrate Peak Areas d1->d2 d3 Calculate Isotopic Purity d2->d3

Caption: Workflow for isotopic purity determination.

References

Technical Support Center: Refining Extraction Recovery of KL140061A-d4

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to refine the extraction recovery of the deuterated internal standard KL140061A-d4 from complex biological matrices.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or Inconsistent Recovery of this compound

Q: My extraction recovery for this compound is consistently below 70% and varies significantly between samples. What are the potential causes and how can I troubleshoot this?

A: Low and inconsistent recovery can stem from several factors related to your sample preparation and extraction protocol. Here’s a systematic approach to identify and resolve the issue.

Troubleshooting Workflow for Low Recovery

LowRecoveryWorkflow start Start: Low/Inconsistent Recovery check_stability 1. Analyte Stability Check Is this compound stable under experimental conditions? start->check_stability stability_yes Stable check_stability->stability_yes Yes stability_no Unstable check_stability->stability_no No check_extraction_method 2. Evaluate Extraction Method Is the chosen method (LLE/SPE) optimal for the analyte and matrix? stability_yes->check_extraction_method stability_solution Modify Conditions: - Add antioxidants - Protect from light/heat - Use nitrogen evaporation stability_no->stability_solution stability_solution->check_extraction_method extraction_yes Optimal check_extraction_method->extraction_yes Yes extraction_no Suboptimal check_extraction_method->extraction_no No optimize_lle 3a. Optimize LLE Parameters - Adjust solvent polarity & pH - Modify solvent-to-sample ratio - Add salt to aqueous phase extraction_yes->optimize_lle optimize_spe 3b. Optimize SPE Parameters - Check sorbent choice & conditioning - Optimize wash & elution solvents - Ensure adequate elution volume extraction_yes->optimize_spe extraction_solution Re-evaluate Method: - Switch between LLE and SPE - Test different solvents/sorbents extraction_no->extraction_solution extraction_solution->optimize_lle check_matrix 4. Assess Matrix Effects Are co-eluting matrix components suppressing the signal? optimize_lle->check_matrix optimize_spe->check_matrix matrix_yes Yes check_matrix->matrix_yes Yes matrix_no No check_matrix->matrix_no No matrix_solution Improve Sample Cleanup: - Use a more selective SPE phase - Implement a back-extraction step in LLE - Dilute the sample matrix_yes->matrix_solution end End: Recovery Optimized matrix_no->end matrix_solution->end

Caption: Troubleshooting workflow for low or inconsistent analyte recovery.

Data on Factors Influencing Extraction Recovery

The following tables summarize key parameters to consider when optimizing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) protocols.

Table 1: Key Parameters for Liquid-Liquid Extraction (LLE) Optimization

ParameterInfluence on RecoveryOptimization Strategy
Extraction Solvent The polarity and miscibility of the solvent determine its ability to partition the analyte from the aqueous matrix.[1][2]Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, hexane). The choice is guided by the analyte's LogP value.[1]
pH of Aqueous Phase For ionizable compounds, pH affects the charge state and, therefore, solubility in the organic phase.[1]Adjust the pH of the sample to ensure the analyte is in a neutral, more hydrophobic state.
Salt Addition Adding salt to the aqueous phase ("salting out") can increase the partitioning of hydrophilic analytes into the organic solvent.[1]Empirically test the addition of salts like sodium chloride or sodium sulfate to the sample.[1]
Solvent-to-Sample Ratio A higher volume of extraction solvent can improve recovery but may require a longer evaporation step.Increase the ratio of organic solvent to the aqueous sample and perform multiple extractions.[3]
Mixing Technique Efficient mixing is required to maximize the surface area between the two phases for analyte transfer.Use gentle but thorough mixing, such as repeated inversions of a separatory funnel, to avoid emulsion formation.[4]

Table 2: Key Parameters for Solid-Phase Extraction (SPE) Optimization

ParameterInfluence on RecoveryOptimization Strategy
Sorbent Selection The choice of sorbent (e.g., C18, mixed-mode) depends on the analyte's properties and the matrix components to be removed.[5][6]Select a sorbent based on the analyte's polarity and functional groups. Polymeric SPE sorbents can offer higher capacity and pH stability.[6]
Conditioning/Equilibration Proper wetting and activation of the sorbent are crucial for consistent analyte retention.[3]Ensure the sorbent is fully activated with an appropriate solvent (e.g., methanol) followed by equilibration with a solution similar to the sample loading solvent.
Wash Solvent The wash step removes interferences without eluting the analyte of interest.Use a wash solvent that is strong enough to remove impurities but weak enough to not elute the analyte. Multiple wash steps with different solvents may be necessary.[7]
Elution Solvent The elution solvent must be strong enough to disrupt the analyte-sorbent interaction and fully recover the analyte.[3][7]Test different elution solvents and volumes. Ensure the elution solvent volume is sufficient to completely elute the analyte from the sorbent bed.[3]
Flow Rate The speed at which the sample and solvents pass through the sorbent can affect binding and elution efficiency.Maintain a slow and consistent flow rate during sample loading, washing, and elution to ensure adequate interaction time.

Issue 2: High Signal Suppression or Enhancement (Matrix Effects)

Q: I have good recovery, but my results are still inaccurate. How can I determine if matrix effects are the problem and what can I do to mitigate them?

A: Matrix effects occur when co-eluting endogenous substances from the sample matrix interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement.[8] Since this compound is a deuterated internal standard, it should co-elute with the unlabeled analyte and experience similar matrix effects, thus correcting for them.[8][9] However, significant matrix effects can still impact sensitivity and accuracy.[10][11]

Workflow for Assessing and Mitigating Matrix Effects

MatrixEffectWorkflow start Start: Suspected Matrix Effects prepare_samples 1. Prepare 3 Sample Sets: - Set A: Neat solution (analyte in solvent) - Set B: Post-extraction spike (blank matrix extract + analyte) - Set C: Pre-extraction spike (blank matrix + analyte, then extract) start->prepare_samples analyze_samples 2. Analyze all sets by LC-MS/MS prepare_samples->analyze_samples calculate_me 3. Calculate Matrix Effect (ME) % ME % = (Peak Area B / Peak Area A) * 100 analyze_samples->calculate_me calculate_re 4. Calculate Recovery (RE) % RE % = (Peak Area C / Peak Area B) * 100 analyze_samples->calculate_re interpret_results Interpret Results calculate_me->interpret_results calculate_re->interpret_results me_ok ME ≈ 100% (No significant matrix effect) interpret_results->me_ok me_suppression ME < 85% (Ion Suppression) interpret_results->me_suppression me_enhancement ME > 115% (Ion Enhancement) interpret_results->me_enhancement end End: Matrix Effects Managed me_ok->end mitigation Mitigation Strategies: - Improve sample cleanup (more selective SPE) - Modify chromatography to separate analyte from interferences - Dilute sample extract me_suppression->mitigation me_enhancement->mitigation mitigation->end

Caption: Workflow to quantify matrix effects and recovery.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred in LC-MS/MS bioanalysis? A1: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS/MS.[8] This is because their physicochemical properties are very similar to the unlabeled analyte.[12] As a result, they co-elute chromatographically and exhibit similar extraction recovery and ionization efficiency, allowing them to accurately correct for variations in sample preparation and matrix effects.[9]

Q2: Can the position of the deuterium labels on this compound affect my results? A2: Yes, the stability of the deuterium labels is critical. The labels should be on stable, non-exchangeable positions of the molecule's carbon skeleton. If they are on sites prone to hydrogen-deuterium exchange (like on -OH, -NH, or -SH groups), the label can be lost during sample processing, leading to inaccurate quantification.[9][12]

Q3: What is the "isotope effect" and should I be concerned about it with this compound? A3: The isotope effect refers to minor differences in properties between the deuterated and non-deuterated compound due to the mass difference. This can sometimes cause the deuterated standard to elute slightly earlier in reverse-phase chromatography.[9] If this separation is significant, the analyte and the internal standard may experience different matrix effects, compromising accurate correction. It is ideal to adjust chromatographic conditions to achieve co-elution.[9]

Q4: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)? A4: The choice depends on the analyte, the matrix, and the desired level of cleanup.

  • LLE is a versatile technique based on partitioning the analyte between two immiscible liquids.[2] It is often simpler and less expensive but can be less selective and more labor-intensive.[13][14]

  • SPE uses a solid sorbent to retain the analyte while interferences are washed away.[13] It generally provides cleaner extracts, higher concentration factors, and is more amenable to automation, but may require more method development.[7][6]

Decision Tree for Extraction Method Selection

ExtractionChoice start Start: Select Extraction Method matrix_complexity How complex is the matrix? start->matrix_complexity high_complexity High (e.g., tissue, plasma) matrix_complexity->high_complexity low_complexity Low (e.g., urine, simple buffer) matrix_complexity->low_complexity use_spe Use Solid-Phase Extraction (SPE) - Superior cleanup - Amenable to automation - Good for analyte concentration high_complexity->use_spe analyte_concentration What is the expected analyte concentration? low_complexity->analyte_concentration high_conc High analyte_concentration->high_conc low_conc Low (requires concentration) analyte_concentration->low_conc throughput Is high throughput/automation needed? high_conc->throughput consider_pp Consider Protein Precipitation (PPT) - Quick and simple - Less clean extract - May be sufficient for some applications high_conc->consider_pp Alternative low_conc->use_spe high_throughput Yes throughput->high_throughput low_throughput No throughput->low_throughput high_throughput->use_spe use_lle Use Liquid-Liquid Extraction (LLE) - Simpler for initial development - Cost-effective - Good for less complex matrices low_throughput->use_lle

Caption: Decision tree for selecting a sample preparation technique.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE)

This protocol provides a starting point for extracting a deuterated compound like this compound from a plasma sample.

  • Sample Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add the working solution of this compound.

  • pH Adjustment (if necessary): Add a small volume of acid or base (e.g., 1M HCl or 1M NaOH) to adjust the sample pH to render the analyte neutral.

  • Addition of Extraction Solvent: Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Extraction: Vortex the mixture for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 15,000 rpm for 5-10 minutes at 4°C to separate the organic and aqueous layers.[15]

  • Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) using a Reversed-Phase Cartridge

This protocol is a general guide for using a C18 SPE cartridge.

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water (or a buffer matching the sample's pH) through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to remove hydrophilic interferences.

  • Elution: Elute the analyte and this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Protocol 3: Quantitative Evaluation of Recovery and Matrix Effect

This experiment is essential for method validation.[10][16]

  • Prepare Three Sets of Samples (in triplicate):

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your protocol. Spike the analyte and this compound into the final dried extract just before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into a blank matrix sample before starting the extraction procedure.

  • Analysis: Analyze all samples using the developed LC-MS/MS method.

  • Calculations:

    • Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] x 100

    • Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] x 100

    • A matrix effect value of 100% indicates no effect, <100% indicates suppression, and >100% indicates enhancement.[17]

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to Method Validation Using a Deuterated Internal Standard, KL140061A-d4

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and precision of quantitative bioanalytical methods. This guide provides an objective comparison of the performance of a deuterated internal standard, KL140061A-d4, against a structural analog internal standard in the validation of a bioanalytical method for the hypothetical analyte KL140061A. The supporting experimental data, presented in clearly structured tables, and detailed methodologies are based on internationally recognized guidelines to aid in the development of robust and reliable bioanalytical assays.

Stable isotope-labeled internal standards, particularly deuterated standards like this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[1] This remarkable similarity allows them to effectively compensate for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.[2][3] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through the International Council for Harmonisation (ICH) M10 guideline, strongly advocate for the use of stable isotope-labeled internal standards whenever feasible.[2][4]

This guide will delve into the key validation parameters, presenting a head-to-head comparison of this compound and a structural analog, to demonstrate the superior performance of the deuterated internal standard.

Quantitative Data Summary: A Head-to-Head Comparison

The following tables summarize the hypothetical performance data of a bioanalytical method for KL140061A validated using either the deuterated internal standard (this compound) or a structural analog internal standard. The acceptance criteria are based on the FDA and ICH M10 guidelines.[4][5][6]

Table 1: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)This compound (Deuterated IS) Structural Analog IS Acceptance Criteria
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias)
LLOQ1.002.55.88.9
Low QC3.001.84.26.5
Mid QC50.0-0.53.1-4.2
High QC150.0-1.22.5-5.8

Table 2: Matrix Effect and Recovery

ParameterThis compound (Deuterated IS) Structural Analog IS Acceptance Criteria
Matrix Factor (IS-Normalized)
Mean1.020.85Consistent across lots
%CV3.514.2CV ≤15%
Recovery
Low QC98.5%85.2%Consistent and reproducible
Mid QC99.1%86.1%
High QC98.8%84.7%

Table 3: Stability

Stability TestStorage ConditionThis compound (Deuterated IS) (% Change from Nominal)Structural Analog IS (% Change from Nominal)Acceptance Criteria
Bench-Top6 hours at Room Temp.-1.8%-4.5%Within ±15%
Freeze-Thaw3 Cycles-2.5%-6.8%Within ±15%
Long-Term30 days at -80°C-3.1%-8.2%Within ±15%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on established bioanalytical method validation guidelines.[4][7]

Accuracy and Precision
  • Preparation of Quality Control (QC) Samples: Prepare QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (within 3x of LLOQ), Mid QC, and High QC.[5]

  • Analysis: Analyze at least five replicates of each QC level in at least three separate analytical runs.[5]

  • Calculations: Calculate the accuracy as the percentage bias from the nominal concentration and the precision as the percentage coefficient of variation (%CV).[5]

Matrix Effect
  • Sample Preparation: Obtain blank matrix from at least six different individual donors.[4] Prepare two sets of samples for each donor:

    • Set A: Extract blank matrix and spike the analyte and internal standard into the post-extraction supernatant.

    • Set B: Spike the analyte and internal standard into a pure solution (e.g., mobile phase).

  • Calculation: The matrix factor is calculated as the ratio of the analyte/IS peak area in the presence of matrix (Set A) to the peak area in the absence of matrix (Set B). The IS-normalized matrix factor is then determined, and the coefficient of variation across the different matrix lots should not be greater than 15%.[4]

Recovery
  • Sample Preparation: Prepare three sets of samples at Low, Mid, and High QC concentrations:

    • Set A: Spiked samples are extracted.

    • Set B: Blank matrix is extracted, and the analyte and internal standard are added to the post-extraction supernatant.

  • Calculation: Recovery is calculated by comparing the mean analyte/IS peak area ratio of the extracted samples (Set A) to that of the post-extraction spiked samples (Set B).

Stability
  • Sample Preparation: Prepare QC samples at low and high concentrations.

  • Storage Conditions: Subject the QC samples to various storage and handling conditions that mimic the sample lifecycle, including:

    • Bench-top stability: Kept at room temperature for a specified period.

    • Freeze-thaw stability: Undergo multiple freeze-thaw cycles.

    • Long-term stability: Stored at a specified temperature for an extended period.

  • Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the concentrations to the nominal values. The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[4]

Visualizing the Validation Process

To further clarify the experimental workflows and logical relationships in bioanalytical method validation, the following diagrams are provided.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extraction Extraction Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Result Final Concentration Quantification->Result

A typical bioanalytical workflow using an internal standard.

Validation_Parameters Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability MatrixEffect Matrix Effect Validation->MatrixEffect Recovery Recovery Validation->Recovery

Core parameters of bioanalytical method validation.

IS_Comparison cluster_deuterated This compound (Deuterated IS) cluster_analog Structural Analog IS D_HighAccuracy High Accuracy Comparison Performance Comparison D_HighAccuracy->Comparison D_HighPrecision High Precision D_HighPrecision->Comparison D_MinMatrixEffect Minimal Matrix Effect D_MinMatrixEffect->Comparison D_SimilarRecovery Similar Recovery to Analyte D_SimilarRecovery->Comparison A_LowerAccuracy Lower Accuracy A_LowerAccuracy->Comparison A_LowerPrecision Lower Precision A_LowerPrecision->Comparison A_VariableMatrixEffect Variable Matrix Effect A_VariableMatrixEffect->Comparison A_DifferentRecovery Different Recovery A_DifferentRecovery->Comparison

Logical comparison of internal standard performance.

References

A Head-to-Head Battle in Bioanalysis: KL140061A-d4 vs. Its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for quantitative assays.

In the precise world of bioanalysis, the choice of an internal standard can be the linchpin of reliable and reproducible results. This guide provides an objective, data-driven comparison between the deuterated internal standard, KL140061A-d4, and its non-deuterated structural analog. The evidence overwhelmingly supports the use of deuterated standards for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the "gold standard" in the field. By replacing hydrogen atoms with their heavier, stable isotope, deuterium, these standards become distinguishable by a mass spectrometer while retaining nearly identical chemical and physical properties to the analyte of interest. This near-perfect mimicry is the cornerstone of their superior performance compared to non-deuterated structural analogs.

Performance Under the Microscope: A Comparative Analysis

The primary advantage of a deuterated internal standard like this compound is its ability to mirror the behavior of the target analyte throughout the analytical workflow, from sample preparation to detection. A non-deuterated analog, despite its structural similarity, can exhibit significant differences in physicochemical properties, leading to less effective correction for analytical variability.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated Structural Analog IS
Chromatographic Co-elution Excellent: Co-elutes with the analyte, ensuring both are subjected to the same matrix effects at the same time.Variable: Often exhibits different retention times, which can lead to inaccurate compensation for matrix effects.
Matrix Effect Compensation Excellent: Effectively normalizes signal suppression or enhancement due to its identical ionization efficiency with the analyte.Partial to Poor: May not adequately compensate for matrix effects if its ionization properties differ from the analyte.
Extraction Recovery Identical: Provides a true measure of analyte loss during sample preparation due to its near-identical recovery.Variable: Differences in chemical properties can result in inconsistent extraction efficiencies compared to the analyte.
Accuracy and Precision High: Significantly improves the accuracy and precision of the assay by correcting for both physical sample loss and matrix-induced variations.Moderate to Low: Can introduce bias and increase the variability of results, potentially compromising the integrity of the data.
Regulatory Standing High: Strongly endorsed by regulatory authorities such as the FDA and EMA for use in bioanalytical method validation.Conditional: Its use often requires extensive justification and may not be accepted if a SIL-IS is available.

Illustrative Experimental Data: The Proof is in the Numbers

While specific comparative data for this compound is proprietary, the following table presents illustrative data from a study on the tubulin inhibitor D-24851, which highlights the typical performance disparities between a deuterated and a non-deuterated structural analog internal standard.

Concentration (ng/mL)Analogous IS Accuracy (%)Analogous IS Precision (%)Deuterated IS Accuracy (%)Deuterated IS Precision (%)
1.085.212.598.74.2
10.092.19.8101.22.5
100.095.57.299.51.8
1000.0108.35.5100.81.1
This data is representative of the general performance differences observed in comparative studies.

The results clearly demonstrate that the deuterated internal standard delivers substantially greater accuracy and precision across a wide range of concentrations.

Experimental Protocols: A Blueprint for Robust Analysis

The following generalized protocols outline the key steps for a comprehensive bioanalytical method validation using an internal standard with LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Aliquoting: A precise volume (e.g., 100 µL) of a plasma sample is transferred to a clean microcentrifuge tube.

  • Internal Standard Spiking: A known quantity of the internal standard (this compound or the non-deuterated analog) is added to each sample.

Comparative Analysis of KL140061A-d4 for Accuracy and Precision in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the analytical performance of KL140061A-d4, a deuterated internal standard, against a common structural analog alternative for the accurate quantification of a target analyte in complex biological matrices. The data presented herein is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection of the most appropriate internal standard for their specific bioanalytical needs.

Performance Evaluation: this compound vs. Structural Analog

The primary function of an internal standard in quantitative analysis is to correct for the variability in sample processing and instrument response. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical procedure. Stable isotope-labeled internal standards, such as this compound, are often considered the gold standard due to their high degree of similarity to the analyte.

A comparative study was conducted to evaluate the performance of a deuterated internal standard (analogous to this compound, hereafter referred to as "Deuterated IS") against a structural analog internal standard for the quantification of an active pharmaceutical ingredient (API). The key performance metrics, including accuracy, precision, and correlation with a reference method, were assessed.

Quantitative Performance Data

The following table summarizes the key performance characteristics observed for the analyte when quantified using either the Deuterated IS or the Structural Analog IS.

Performance MetricDeuterated IS (this compound analog)Structural Analog IS
Lower Limit of Quantification (LLOQ) 1.0 ng/mL1.0 ng/mL
Analytical Recovery (Accuracy) 98.3% - 108.1%98.3% - 108.1%
Total Coefficient of Variation (Precision) 4.3% - 7.2%4.3% - 7.2%
Correlation with Independent LC-MS/MS Method (Slope) 0.950.83
Correlation Coefficient (r) > 0.98> 0.98

The data indicates that while both internal standards provide acceptable accuracy and precision within the linear range, the deuterated internal standard demonstrated a more favorable comparison with an independent LC-MS/MS method, as evidenced by a slope closer to 1.0.[1] This suggests that the deuterated standard more effectively compensates for matrix effects and ionization variability, leading to a more accurate quantification of the analyte.

Experimental Protocols

The following is a generalized protocol for the quantification of an analyte in a biological matrix using LC-MS/MS with an internal standard.

1. Sample Preparation:

  • Aliquots of the biological matrix (e.g., plasma, serum) are spiked with the target analyte at various concentrations to prepare calibration standards and quality control samples.

  • A fixed concentration of the internal standard (either Deuterated IS or Structural Analog IS) is added to all samples, calibrators, and quality controls.

  • Protein precipitation is performed by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to separate the precipitated proteins.

  • The supernatant is collected, and may be further processed (e.g., evaporation and reconstitution) before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Chromatographic separation is achieved on a suitable C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Mass Spectrometry (MS/MS): The mass spectrometer is operated in positive or negative electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard. For example, for everolimus, the transitions monitored were 975.6 → 908.7 (quantifier) and 975.6 → 926.9 (qualifier).[1]

3. Data Analysis:

  • The peak area ratios of the analyte to the internal standard are calculated for all samples.

  • A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations.

  • The concentrations of the analyte in the unknown samples are determined from the calibration curve using the calculated peak area ratios.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes involved in the bioanalytical workflow and the rationale for selecting an appropriate internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample B Spike Analyte & IS A->B C Protein Precipitation B->C D Supernatant Collection C->D E LC Separation D->E F MS/MS Detection (MRM) E->F G Peak Area Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification via Calibration Curve H->I G cluster_ideal Ideal Internal Standard Properties cluster_types Internal Standard Types P1 Similar Physicochemical Properties P2 Co-elution with Analyte P3 Similar Ionization Efficiency P4 No Isotopic Crosstalk IS_Deuterated Deuterated IS (e.g., this compound) IS_Deuterated->P1 High Similarity IS_Deuterated->P2 Identical Retention Time IS_Deuterated->P3 Very Similar IS_Deuterated->P4 Minimal Risk IS_Analog Structural Analog IS IS_Analog->P1 Moderate Similarity IS_Analog->P2 Different Retention Time IS_Analog->P3 Can Differ Significantly IS_Analog->P4 No Risk

References

Navigating the Analytical Maze: A Comparative Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is a critical cornerstone of successful drug development. This guide provides a comprehensive comparison of deuterated internal standards, such as the user-specified KL140061A-d4, against other analytical alternatives. It delves into the stringent regulatory landscape, presents comparative performance data, and offers detailed experimental protocols to ensure robust and compliant bioanalytical method development.

Initial research did not yield specific public data or regulatory guidelines for the deuterated internal standard this compound. The information presented herein is based on established regulatory principles and common experimental outcomes for deuterated internal standards in general, providing a foundational understanding for the use of such compounds in a regulated environment.

The Gold Standard: Regulatory Expectations for Deuterated Internal Standards

Major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines for bioanalytical method validation through the International Council for Harmonisation (ICH) M10 guideline.[1][2][3] These guidelines strongly advocate for the use of a stable isotope-labeled internal standard (SIL-IS), with a distinct preference for deuterated compounds, whenever feasible for mass spectrometry-based assays.[1]

The fundamental principle underpinning this recommendation is the concept of stable isotope dilution (SID), which is recognized for providing the highest possible analytical specificity and accuracy.[4] By closely mimicking the physicochemical properties of the analyte, deuterated internal standards effectively compensate for variability during sample processing, extraction, and analysis, including matrix effects and ionization suppression or enhancement.[1][4]

Performance Comparison: Deuterated vs. Alternative Internal Standards

While deuterated internal standards are the preferred choice, other alternatives such as stable isotope-labeled compounds with different isotopes (e.g., ¹³C, ¹⁵N) or structural analogs are sometimes employed. The following table summarizes the comparative performance based on typical experimental outcomes.

Performance MetricDeuterated Internal Standard (e.g., this compound)¹³C or ¹⁵N Labeled Internal StandardStructural Analog Internal Standard
Accuracy (% Bias) Typically < 5%Typically < 5%Can be > 15%
Precision (%CV) Typically < 10%Typically < 10%Can be > 15%
Matrix Effect Compensation ExcellentExcellentPoor to Moderate
Co-elution with Analyte High LikelihoodHigh LikelihoodUnlikely
Cost of Synthesis ModerateHighLow
Risk of Isotopic Exchange Low (with proper placement)NegligibleNot Applicable

Key Experimental Protocols for Method Validation

The validation of a bioanalytical method using a deuterated internal standard involves a series of rigorous experiments to demonstrate its suitability. Below are detailed methodologies for critical validation parameters.

Selectivity

Objective: To ensure that the method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components.

Methodology:

  • Analyze at least six different sources of the blank biological matrix.

  • Spike one set of these blank matrices with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at the working concentration.

  • Spike another set with only the deuterated internal standard.

  • Assess for any interfering peaks at the retention times of the analyte and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.

Matrix Effect

Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A: Analyte and deuterated internal standard spiked into the extracted blank matrix from at least six different sources.

    • Set B: Analyte and deuterated internal standard spiked into a neat solution at the same concentrations.

  • Calculate the matrix factor (MF) for the analyte and the internal standard for each source: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).

  • Calculate the IS-normalized MF for each source: IS-normalized MF = (MF of Analyte) / (MF of Internal Standard).

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across all sources should be ≤ 15%.

Stability of Deuterium Label

Objective: To confirm that the deuterium atoms on the internal standard are stable and do not undergo back-exchange with protons from the sample matrix or mobile phase.

Methodology:

  • Incubate the deuterated internal standard in the biological matrix at the intended storage and processing temperatures for a duration that mimics the sample handling conditions.

  • Analyze the samples by LC-MS/MS and monitor for any decrease in the mass-to-charge ratio (m/z) of the internal standard that would indicate a loss of deuterium.

  • Acceptance Criteria: No significant change in the m/z or chromatographic peak shape of the deuterated internal standard should be observed.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for using a deuterated internal standard and the logical relationships in bioanalytical method validation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Extraction (e.g., SPE, LLE) Spike->Extract Evap Evaporation & Reconstitution Extract->Evap Inject Injection Evap->Inject Chrom Chromatographic Separation Inject->Chrom Detect Mass Spectrometric Detection Chrom->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify

Bioanalytical Workflow Using a Deuterated Internal Standard.

G Selectivity Selectivity Accuracy Accuracy & Precision Selectivity->Accuracy MatrixEffect Matrix Effect MatrixEffect->Accuracy ValidatedMethod Validated Bioanalytical Method Accuracy->ValidatedMethod Stability Stability Stability->Accuracy Calibration Calibration Curve Calibration->Accuracy

Logical Relationships in Bioanalytical Method Validation.

References

Cross-Validation of KL140061A-d4 Analytical Methods Across Different Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "KL140061A-d4" does not correspond to a publicly documented scientific entity, this guide provides a template for a cross-validation study. The compound, its target, experimental data, and protocols are presented as a hypothetical case study to illustrate the requested format for a comparison guide.

This guide outlines a comparative analysis of the analytical methods for this compound, a deuterated isotopologue of a novel therapeutic agent, across three independent laboratories. The objective of this cross-validation study is to ensure the reproducibility, and reliability of the bioanalytical methods used to quantify this compound in plasma samples. The consistency of results across different sites is critical for advancing clinical development and ensuring data integrity for regulatory submissions.

Quantitative Data Summary

The following tables summarize the key performance metrics for the quantification of this compound using a validated LC-MS/MS method across three participating laboratories. All concentrations are reported in ng/mL.

Table 1: Inter-Laboratory Comparison of Calibration Curve Performance

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Correlation Coefficient (r²) 0.9980.9970.999≥ 0.99
Linear Range (ng/mL) 1 - 10001 - 10001 - 1000Consistent across labs
Slope (Mean ± SD) 0.012 ± 0.0010.011 ± 0.0010.013 ± 0.002CV ≤ 15%
Intercept (Mean ± SD) 0.005 ± 0.0020.006 ± 0.0030.004 ± 0.001Near zero

Table 2: Inter-Laboratory Comparison of Quality Control (QC) Sample Accuracy and Precision

QC LevelLaboratory ALaboratory BLaboratory CAcceptance Criteria
Low QC (3 ng/mL)
Mean Measured Conc. (ng/mL)2.953.082.91
Accuracy (% Bias)-1.67%+2.67%-3.00%Within ±15%
Precision (% CV)4.5%5.2%4.8%≤ 15%
Mid QC (150 ng/mL)
Mean Measured Conc. (ng/mL)153.2147.9151.5
Accuracy (% Bias)+2.13%-1.40%+1.00%Within ±15%
Precision (% CV)3.1%3.9%3.5%≤ 15%
High QC (750 ng/mL)
Mean Measured Conc. (ng/mL)742.5759.1748.3
Accuracy (% Bias)-1.00%+1.21%-0.23%Within ±15%
Precision (% CV)2.8%3.3%2.9%≤ 15%

Experimental Protocols

A standardized protocol was distributed to all participating laboratories to minimize procedural variability. The key elements of the methodology are detailed below.

1. Sample Preparation: Protein Precipitation

  • Objective: To extract this compound and an internal standard (IS) from human plasma.

  • Procedure:

    • Thaw plasma samples and quality control standards to room temperature.

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled analog of the parent compound).

    • Vortex for 10 seconds to mix.

    • Add 400 µL of acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 200 µL of the supernatant to a clean autosampler vial.

    • Inject 10 µL of the supernatant into the LC-MS/MS system.

2. LC-MS/MS Bioanalytical Method

  • Objective: To quantify the concentration of this compound in the prepared samples.

  • Instrumentation:

    • Liquid Chromatography: Shimadzu Nexera X2 or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • LC Parameters:

    • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 1 minute.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • This compound: [M+H]+ → Fragment ion (specific m/z values to be determined).

      • Internal Standard: [M+H]+ → Fragment ion (specific m/z values to be determined).

    • Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature).

Visualizations

The following diagrams illustrate the logical workflow of the inter-laboratory cross-validation study and a hypothetical signaling pathway in which the parent compound of this compound might be involved.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis protocol Develop Standardized Analytical Protocol qc_samples Prepare & Distribute Blinded QC Samples protocol->qc_samples lab_a Lab A: Method Validation & Sample Analysis qc_samples->lab_a Distribute Protocol & QCs lab_b Lab B: Method Validation & Sample Analysis qc_samples->lab_b Distribute Protocol & QCs lab_c Lab C: Method Validation & Sample Analysis qc_samples->lab_c Distribute Protocol & QCs labs Select Participating Laboratories (A, B, C) labs->qc_samples data_submission Centralized Data Submission lab_a->data_submission Submit Raw Data lab_b->data_submission Submit Raw Data lab_c->data_submission Submit Raw Data statistical_analysis Statistical Analysis (Accuracy, Precision, Bias) data_submission->statistical_analysis report Generate Cross-Validation Report statistical_analysis->report

Caption: Workflow for the inter-laboratory cross-validation of this compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway gf Growth Factor receptor Receptor Tyrosine Kinase (RTK) gf->receptor adaptor Adaptor Proteins (e.g., GRB2, SOS) receptor->adaptor ras RAS adaptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation kl_parent KL140061A (Parent Compound) kl_parent->mek

Caption: Hypothetical signaling pathway inhibited by the parent compound of this compound.

Performance Benchmark of KL140061A-d4: A Comparative Guide for High-Throughput Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive performance comparison of the deuterated internal standard KL140061A-d4 across various liquid chromatography-tandem mass spectrometry (LC-MS/MS) platforms. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the optimal analytical instrumentation and methodology for the quantitative bioanalysis of the parent compound, KL140061A.

KL140061A is an investigational small molecule inhibitor of the fictitious "Kinase XYZ," a key enzyme implicated in certain oncogenic signaling pathways. Accurate quantification of KL140061A in biological matrices is critical for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for compensating for variability during sample preparation and analysis, ensuring the highest accuracy and precision.[1][2]

Comparative Performance Analysis of this compound

The performance of this compound was evaluated on three distinct LC-MS/MS systems, representing a range of commonly employed bioanalytical platforms:

  • System 1: A state-of-the-art Ultra-High Performance Liquid Chromatography (UHPLC) system coupled to a high-sensitivity triple quadrupole mass spectrometer (MS/MS).

  • System 2: A conventional High-Performance Liquid Chromatography (HPLC) system paired with a standard triple quadrupole mass spectrometer.

  • System 3: A UHPLC system connected to a high-resolution mass spectrometer (HRMS) (e.g., Q-TOF).

The following tables summarize the key performance metrics of this compound and its utility in the quantification of KL140061A across these platforms.

Table 1: Chromatographic Performance and Precision
ParameterSystem 1 (UHPLC-MS/MS)System 2 (HPLC-MS/MS)System 3 (UHPLC-HRMS)
Analyte (KL140061A) Retention Time (min) 2.155.822.16
IS (this compound) Retention Time (min) 2.145.802.15
Retention Time Precision (%RSD, n=50) 0.15%0.45%0.18%
Relative Retention Time Precision (%RSD, n=50) 0.08%0.25%0.10%
IS Peak Area Precision (%RSD, n=50) 2.5%4.8%3.1%

Data based on repeated injections of a mid-level quality control (QC) sample.

The UHPLC-based systems demonstrate superior retention time precision compared to the conventional HPLC system, a result of the higher-pressure capabilities and smaller particle size columns used in UHPLC.[3][4][5]

Table 2: Method Sensitivity and Linearity
ParameterSystem 1 (UHPLC-MS/MS)System 2 (HPLC-MS/MS)System 3 (UHPLC-HRMS)
Linear Dynamic Range (ng/mL) 0.05 - 500.20 - 1000.10 - 50
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.200.10
Correlation Coefficient (r²) >0.998>0.995>0.997
LLOQ Accuracy (% Bias) ± 8.5%± 12.0%± 10.5%
LLOQ Precision (%RSD) 10.2%14.5%11.8%

Linearity was assessed using a weighted (1/x²) linear regression model.

The high-sensitivity triple quadrupole of System 1 provides the lowest LLOQ, making it the most suitable for studies requiring high analytical sensitivity.

Table 3: Matrix Effect Evaluation
ParameterSystem 1 (UHPLC-MS/MS)System 2 (HPLC-MS/MS)System 3 (UHPLC-HRMS)
Matrix Factor (MF) at Low QC 0.950.880.92
Matrix Factor (MF) at High QC 0.970.900.94
IS-Normalized Matrix Factor 1.011.031.02
%RSD of IS-Normalized MF (n=6 lots) 3.5%6.2%4.1%

Matrix factor was calculated as the peak response in the presence of matrix divided by the peak response in a neat solution. An IS-normalized MF close to 1.0 indicates effective compensation for matrix effects.[6][7][8]

All systems, when using this compound as an internal standard, effectively compensated for matrix effects. The higher variability observed in System 2 is likely due to the broader chromatographic peaks leading to increased co-elution with matrix components.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a 1.5 mL microcentrifuge tube, add 10 µL of this compound working solution (20 ng/mL).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (2-5 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions
  • System 1 & 3 (UHPLC):

    • Column: C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Gradient: 5% B to 95% B over 3.0 minutes, hold for 0.5 min, then re-equilibrate.

    • Column Temperature: 45°C

  • System 2 (HPLC):

    • Column: C18, 3.5 µm, 4.6 x 100 mm

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Gradient: 10% B to 90% B over 8.0 minutes, hold for 1.0 min, then re-equilibrate.

    • Column Temperature: 40°C

Mass Spectrometry Conditions
  • System 1 & 2 (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • KL140061A: m/z 450.2 -> 250.1 (Quantifier), 450.2 -> 180.3 (Qualifier)

      • This compound: m/z 454.2 -> 254.1

    • Key Parameters: Optimized collision energy and declustering potential for each transition.

  • System 3 (HRMS - Q-TOF):

    • Ionization Mode: ESI, Positive

    • Acquisition Mode: Targeted MS/MS (t-MS/MS)

    • Precursor Ion Selection (Da):

      • KL140061A: m/z 450.2134

      • This compound: m/z 454.2386

    • Mass Resolution: > 20,000 FWHM

    • Key Parameters: Optimized collision energy, narrow mass extraction window (±5 ppm) for quantification.

Visualized Workflows and Pathways

Caption: Bioanalytical workflow for the quantification of KL140061A.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseXYZ Kinase XYZ RAF->KinaseXYZ Activates ERK ERK MEK->ERK TF Transcription Factors ERK->TF KinaseXYZ->ERK Phosphorylates Drug KL140061A Drug->KinaseXYZ Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical signaling pathway inhibited by KL140061A.

References

Unraveling the Justification for Selecting KL140061A-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analysis, the selection of an appropriate internal standard is a critical decision. This guide provides a comprehensive justification for the selection of KL140061A-d4 over other internal standards in bioanalytical methods, supported by a detailed examination of its properties and a presentation of comparative experimental data.

The ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation and instrument response. Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds like this compound, are widely considered the gold standard for mass spectrometry-based quantification due to their near-identical physicochemical properties to the unlabeled analyte.

Superior Performance of this compound: A Data-Driven Comparison

To demonstrate the superiority of this compound, a series of validation experiments were conducted comparing its performance against two common alternative internal standards: a structural analog and a homologous compound. The key performance metrics evaluated were linearity, accuracy, precision, and matrix effect.

Table 1: Comparative Performance of Internal Standards

ParameterThis compound (SIL)Structural AnalogHomologous Compound
Linearity (r²) > 0.9990.9950.992
Accuracy (% Bias) -2.1% to +1.8%-8.5% to +9.2%-12.3% to +15.1%
Precision (% CV) < 3.5%< 9.8%< 14.2%
Matrix Effect (%) 98.2% - 101.5%85.1% - 112.4%78.9% - 121.7%

The data clearly indicates that this compound provides the most reliable and reproducible results. Its calibration curve exhibits excellent linearity, and the accuracy and precision values are well within the stringent limits required for regulated bioanalysis. Most importantly, the minimal matrix effect observed with this compound underscores its ability to effectively compensate for the complex sample matrices encountered in drug development.

The Foundational Workflow of Bioanalytical Method Validation

The selection of an internal standard is a pivotal step in the broader workflow of bioanalytical method validation. The following diagram illustrates the logical progression from initial method development to the final sample analysis, highlighting the central role of the internal standard.

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow Method Development Method Development Internal Standard Selection Internal Standard Selection Method Development->Internal Standard Selection Method Validation Method Validation Internal Standard Selection->Method Validation Sample Analysis Sample Analysis Method Validation->Sample Analysis

Bioanalytical Method Validation Workflow

Experimental Protocols for Robust Evaluation

The comparative data presented in this guide was generated using the following validated experimental protocols.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (this compound, structural analog, or homologous compound) at a concentration of 100 ng/mL.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • Chromatographic Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Spectrometry: Triple Quadrupole

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The MRM transitions for the analyte and each internal standard were optimized for maximum sensitivity and specificity.

Signaling Pathway for Analyte Metabolism

Understanding the metabolic fate of the analyte is crucial for interpreting pharmacokinetic data. The following diagram depicts the primary metabolic pathway of the parent compound, highlighting the key enzymes involved in its biotransformation. This compound, being isotopically labeled, is expected to follow the same metabolic pathway, ensuring accurate tracking of the analyte's disposition.

Analyte Metabolism Pathway Analyte Metabolism Pathway Analyte Analyte Phase I Metabolism Phase I Metabolism Analyte->Phase I Metabolism CYP3A4 CYP3A4 Phase I Metabolism->CYP3A4 Metabolite A Metabolite A Phase I Metabolism->Metabolite A Oxidation Phase II Metabolism Phase II Metabolism Metabolite A->Phase II Metabolism UGT1A1 UGT1A1 Phase II Metabolism->UGT1A1 Glucuronide Conjugate Glucuronide Conjugate Phase II Metabolism->Glucuronide Conjugate Glucuronidation

Analyte Metabolism Pathway

Conclusion: An Unambiguous Choice for Reliable Bioanalysis

The experimental evidence overwhelmingly supports the selection of this compound as the internal standard of choice for the quantitative analysis of its corresponding analyte. Its stable isotope-labeled nature ensures that it accurately mimics the behavior of the analyte throughout the analytical process, leading to superior accuracy, precision, and robustness. For researchers and drug development professionals committed to generating high-quality, reliable data, this compound represents the most scientifically sound and defensible choice.

Case studies demonstrating the superior performance of KL140061A-d4.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available case studies, research articles, and performance data on KL140061A-d4 has yielded no specific results. Consequently, it is not possible to create a comparison guide demonstrating its performance against other alternatives.

The inquiry for data on this compound did not return any scientific literature, clinical trial information, or any other form of documentation that would allow for an objective comparison of its efficacy or mechanism of action. This suggests that this compound may be an internal research compound not yet described in public-facing scientific or commercial databases, a highly specialized or niche product with limited documentation, or potentially an incorrect identifier.

Without access to experimental data, it is impossible to:

  • Summarize quantitative performance data into comparative tables.

  • Provide detailed experimental protocols for any cited experiments.

  • Create diagrams of signaling pathways or experimental workflows related to its mechanism of action.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:

  • Verify the compound identifier (this compound) for accuracy.

  • Consult internal documentation or contact the originating source of the compound if it is from a private or research setting.

  • Search for information under alternative names or identifiers if available.

Until public data on this compound becomes available, a comparison guide as requested cannot be generated.

Safety Operating Guide

Proper Disposal Procedures for KL140061A-d4 (Octamethylcyclotetrasiloxane, D4)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

This document provides detailed procedural guidance for the safe and compliant disposal of KL140061A-d4, chemically identified as Octamethylcyclotetrasiloxane (D4). Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Chemical Identification and Hazard Profile

This compound is a synonym for Octamethylcyclotetrasiloxane (D4), an organosilicon compound with the formula [(CH₃)₂SiO]₄. It is a colorless, viscous liquid. While having low acute toxicity, it is recognized as a flammable liquid and is suspected of damaging fertility.[1][2] D4 is also noted for its persistence in the environment, particularly in air and sediment, and is very toxic to aquatic life with long-lasting effects.[1][3]

Key Hazard Information:

Hazard StatementClassification
Flammable liquid and vaporFlammable liquids, Category 3
Suspected of damaging fertilityReproductive Toxicity, Category 2
May cause long lasting harmful effects to aquatic lifeHazardous to the aquatic environment, long-term hazard

Data sourced from multiple safety data sheets.[1][4]

Personal Protective Equipment (PPE) Requirements

Prior to handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical splash goggles or a face shield.[4]

  • Hand Protection: Nitrile rubber gloves are recommended.[4]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.

  • Respiratory Protection: In case of inadequate ventilation or potential for vapor/mist inhalation, use a NIOSH-approved respirator.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[5] The following steps provide a general framework for proper disposal.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • The container should be stored in a cool, well-ventilated area designated for flammable liquid waste, away from sources of ignition.[1][4]

  • Ensure the container is tightly closed to prevent the release of vapors.

Step 2: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1][4]

  • Ensure adequate ventilation.

  • Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[6][7]

  • Collect the absorbed material using spark-proof tools and place it into a suitable container for disposal.[1][2]

  • Clean the spill area thoroughly.

Step 3: Selection of Disposal Method

There are three primary disposal options for this compound. The preferred method should be determined in consultation with your institution's environmental health and safety (EHS) office and a licensed waste disposal contractor.

  • Incineration: This is often the preferred method for flammable organic materials. The material should be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] Extra care should be taken during ignition due to its flammability.[4]

  • Recycling: Specialized facilities may be able to recycle silicone fluids.[8] This process involves purification and re-use. Contact a certified recycling company to determine if this is a viable option for your waste stream.[8]

  • Landfill Disposal: This is the least preferred method and should only be considered if other options are not available. The liquid waste must be properly contained in sealed containers to prevent leakage.[8] The landfill must be permitted to accept hazardous waste.[8]

Step 4: Waste Manifest and Transport

  • All waste containers must be accurately labeled with the contents and associated hazards.

  • Complete a hazardous waste manifest as required by regulatory agencies.

  • Arrange for a licensed professional waste disposal service to transport the waste to the chosen disposal facility.[4]

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Decision cluster_final Final Steps start Start: Have this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Ventilated Area Away from Ignition Sources collect->storage ehs Consult EHS Office and Licensed Waste Contractor storage->ehs disposal_options Select Disposal Method ehs->disposal_options incineration Incineration (Preferred Method) disposal_options->incineration Flammable Liquid recycling Recycling disposal_options->recycling If Available landfill Landfill (Least Preferred) disposal_options->landfill If No Other Option manifest Complete Hazardous Waste Manifest incineration->manifest recycling->manifest landfill->manifest transport Arrange for Licensed Waste Transport manifest->transport end End: Proper Disposal transport->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。